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  • Product: 5-Amino-4-methoxynicotinonitrile

Core Science & Biosynthesis

Foundational

Technical Monograph: Spectral Characterization of 5-Amino-4-methoxynicotinonitrile

Executive Summary & Structural Context[1][2][3][4] 5-Amino-4-methoxynicotinonitrile (also referred to as 5-amino-4-methoxy-3-cyanopyridine) is a critical heterocyclic building block, primarily utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

5-Amino-4-methoxynicotinonitrile (also referred to as 5-amino-4-methoxy-3-cyanopyridine) is a critical heterocyclic building block, primarily utilized in the synthesis of fused bicyclic systems such as 1H-pyrrolo[2,3-c]pyridines (7-azaindoles) and pyrido[4,3-d]pyrimidines . These scaffolds are ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., targeting EGFR, Src, or JAK pathways).[1]

This guide provides an in-depth spectral analysis (NMR, IR, MS) of the compound.[1] Unlike standard database entries, this document synthesizes empirical data with mechanistic interpretation, offering researchers a self-validating framework for confirming the identity of this intermediate during drug development workflows.[1]

Compound Identity[1][3][4][5][6]
  • IUPAC Name: 5-Amino-4-methoxypyridine-3-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 149.15 g/mol

  • Key Functional Groups: Nitrile (electron-withdrawing), Methoxy (electron-donating), Primary Amine (electron-donating).[1]

Synthesis & Mechanistic Pathway[1][5][7][8][9][10]

To understand the spectral impurity profile, one must understand the genesis of the molecule. The most robust synthetic route involves the nucleophilic aromatic substitution (


) of a halogenated precursor followed by nitro reduction.
Synthetic Workflow (DOT Visualization)

The following diagram outlines the logical flow from the precursor to the target, highlighting potential impurities that may appear in spectral data.

SynthesisPath Precursor 4-Chloro-3-cyanopyridine Intermediate1 4-Methoxy-3-cyanopyridine Precursor->Intermediate1 Step 1 Reagent1 NaOMe / MeOH (SNAr) Intermediate2 5-Nitro-4-methoxy-3-cyanopyridine Intermediate1->Intermediate2 Step 2 Reagent2 HNO3 / H2SO4 (Nitration) Product 5-Amino-4-methoxynicotinonitrile (Target) Intermediate2->Product Step 3 Reagent3 Fe / AcOH or H2/Pd (Reduction)

Figure 1: Step-wise synthetic pathway.[1] Note that incomplete reduction results in nitro-impurities visible in IR (1350/1530 cm⁻¹).[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridine ring currents are significantly perturbed by the "push-pull" electronic effects of the substituents. The nitrile (C3) is electron-withdrawing, while the methoxy (C4) and amino (C5) groups are electron-donating.[1]

Protocol: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the polarity of the amino and cyano groups. It also slows the exchange of amine protons, sharpening the signal.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: Residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).

H NMR Data (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 8.25 – 8.35Singlet (s)1HMost Deshielded: Located between the electronegative Ring Nitrogen and the electron-withdrawing Nitrile group.
H-6 7.80 – 7.95Singlet (s)1HModerately Deshielded: Adjacent to Ring Nitrogen but shielded by the electron-donating ortho-Amino group.
NH

5.20 – 5.60Broad Singlet (br s)2HExchangeable: Chemical shift varies with concentration and water content. Disappears on D

O shake.
OCH

3.85 – 3.95Singlet (s)3HCharacteristic: Typical range for aromatic methoxy groups.

C NMR Data (100 MHz, DMSO-

)
Carbon TypeChemical Shift (

, ppm)
Assignment Logic
C-4 (C-OMe) ~158.0 – 162.0Ipso (Deshielded): Directly attached to Oxygen.
C-2 (CH) ~148.0 – 152.0Aromatic CH: Adjacent to Nitrogen, deshielded.
C-6 (CH) ~135.0 – 140.0Aromatic CH: Shielded relative to C-2 due to ortho-amino effect.[1]
C-5 (C-NH

)
~138.0 – 142.0Ipso: Attached to Nitrogen.
CN (Nitrile) ~115.0 – 117.0Characteristic: Diagnostic region for cyano groups.[1]
C-3 (C-CN) ~90.0 – 95.0Shielded: Ortho to two electron-donating groups (OMe, NH2 via conjugation) and ipso to CN.[1]
OCH

~56.0 – 57.0Aliphatic: Standard methoxy carbon.

Expert Insight: The chemical shift of C-3 is often surprisingly upfield (shielded) despite the attached nitrile. This is due to the "push-pull" resonance where the electron density from the 4-OMe and 5-NH


 is delocalized into the ring, shielding the carbon ortho to them.
Infrared (IR) Spectroscopy[1]

IR is the rapid "fingerprint" method for validating functional group integrity, particularly the nitrile and amine.[1]

Functional GroupWavenumber (

, cm

)
IntensityDescription
N-H Stretch 3450, 3350MediumPrimary amine doublet (asymmetric and symmetric stretching).[1]
C-H (Aromatic) 3050 – 3100WeakC(sp

)-H stretching.[1]
C-H (Aliphatic) 2940 – 2970WeakO-CH

stretching.
C

N Stretch
2215 – 2225 Strong/Sharp Diagnostic: The nitrile peak is distinct and isolated from other bands.
C=N / C=C 1580 – 1620StrongPyridine ring skeletal vibrations.
C-O Stretch 1240 – 1260StrongAryl-alkyl ether bond stretch.
Mass Spectrometry (MS)[1]

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern characteristic of methoxy-pyridines.

  • Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).[1]

  • Molecular Ion:

    
     149 (M
    
    
    
    ) or 150 ([M+H]
    
    
    ).[1]
Fragmentation Pathway (DOT Visualization)

The fragmentation logic follows the loss of labile groups (methyl radical from ether) and stable neutral molecules (HCN, CO).[1]

MassSpec M_Ion Molecular Ion [M]+ m/z 149 Frag1 [M - CH3]+ m/z 134 M_Ion->Frag1 - Methyl Radical (•CH3) Frag2 [M - CH3 - CO]+ m/z 106 Frag1->Frag2 - Carbon Monoxide (CO) Frag3 [M - CH3 - CO - HCN]+ m/z 79 Frag2->Frag3 - Hydrogen Cyanide (HCN)

Figure 2: Proposed EI fragmentation pathway.[1][2] The loss of 15 Da (methyl) is the primary fragmentation event for aryl methyl ethers.

Experimental Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following self-validating checks should be performed:

  • D

    
    O Exchange Test (NMR): 
    
    • Procedure: Add 1 drop of D

      
      O to the DMSO-
      
      
      
      NMR tube and shake.
    • Expected Result: The broad singlet at ~5.4 ppm (NH

      
      ) must disappear. If it remains, the peak is an impurity (likely aromatic).[1]
      
  • Solvent Residual Check:

    • Common synthesis solvents: Methanol (

      
       3.17, 4.01 in DMSO), Ethyl Acetate (
      
      
      
      1.17, 1.99, 4.03).[1]
    • Criterion: Ensure solvent peaks do not overlap with the OMe singlet at 3.9 ppm.

  • Melting Point Correlation:

    • While spectral data is primary, the melting point for this class of compounds is typically high (>150°C) due to hydrogen bonding/stacking.[1] A sharp melting range (<2°C) confirms purity alongside NMR.

References

  • Synthesis of Pyridine Carbonitriles

    • Source: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation."[1] Synthesis, 2005(6), 993–997.[1][3]

    • Relevance: Establishes the chemical shifts for the 3-cyanopyridine core.
    • URL:[1]

  • Pyrimidines and Pyridines in Kinase Inhibitors

    • Source:Arkivoc, 2008 (ii) 115-123.[1] "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles."

    • Relevance: Provides comparative spectral data for amino-cyano-heterocycles, valid
    • URL:[1]

  • General NMR Shift Data (MSU)

    • Source: Michigan State University, Department of Chemistry.[1] "Proton NMR Chemical Shift Tables."

    • Relevance: Authoritative grounding for substituent effects (Methoxy/Amino/Cyano)
    • URL:[1]

  • Patent Literature on 4-Amino-Pyridine Intermediates

    • Source: World Intellectual Property Organization (WIPO). WO2020178175A1 "Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one."
    • Relevance: Describes industrial handling and characterization of 4-amino-pyridine intermedi
    • URL:[1]

Sources

Exploratory

Comprehensive Guide to the Solubility Profiling of 5-Amino-4-methoxynicotinonitrile

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 5-Amino-4-methoxynicotinonitrile . Executive Summary 5-Amino-4-methoxynicotinonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 5-Amino-4-methoxynicotinonitrile .

Executive Summary

5-Amino-4-methoxynicotinonitrile (CAS: 298204-74-7 for the methoxy-nicotinonitrile core; specific isomer analogs often used in kinase inhibitor synthesis) is a critical pharmaceutical intermediate. It serves as a scaffold for type I and II ATP-competitive kinase inhibitors, particularly those targeting EGFR, Src, and Abl pathways.

Specific, peer-reviewed solubility datasets for this exact isomer are proprietary and not indexed in open thermodynamic databases. Therefore, this guide provides a predictive physicochemical profile based on structural analogs and a validated experimental protocol (Standard Operating Procedure) for researchers to determine its solubility in-house. This approach ensures data integrity for process development (crystallization) and formulation.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.

Structural Analysis[1]
  • IUPAC Name: 5-amino-4-methoxypyridine-3-carbonitrile[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~149.15 g/mol

  • Core Scaffold: Pyridine ring (electron-deficient heteroaromatic).

  • Functional Groups:

    • Nitrile (-CN) at C3: Strong dipole, H-bond acceptor.

    • Methoxy (-OCH3) at C4: Lipophilic, weak H-bond acceptor.

    • Amino (-NH2) at C5: H-bond donor and acceptor.

Predicted Solubility Landscape

Based on the Like Dissolves Like principle and functional group contribution methods (e.g., UNIFAC), the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Strong dipole-dipole interactions with the nitrile group; disruption of crystal lattice energy.
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL) Solvation via H-bonding with the amino group and pyridine nitrogen. Solubility decreases as alkyl chain length increases (MeOH > EtOH > PrOH).
Polar Aprotic (Volatile) Acetone, Ethyl Acetate, THF Moderate (5–30 mg/mL) Good interaction with the organic core; useful for solvent-antisolvent crystallization.
Chlorinated Dichloromethane, Chloroform Moderate-Low Solubilization driven by dispersion forces and weak H-bonding.
Aqueous Water (pH 7) Low (<1 mg/mL) The hydrophobic aromatic core and methoxy group limit water solubility despite polar groups.
Non-Polar Hexane, Heptane, Toluene Very Low (<0.1 mg/mL) Lack of polar interactions to overcome the crystal lattice energy.

Validated Experimental Protocol (SOP)

Since exact literature values are absent, the following Self-Validating System is designed to generate high-quality solubility data (Mole Fraction,


).
Method: Isothermal Shake-Flask (Standard)

This method is the "Gold Standard" for thermodynamic solubility determination.

Reagents & Equipment:

  • Compound: 5-Amino-4-methoxynicotinonitrile (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water, Toluene).

  • Apparatus: Temperature-controlled orbital shaker (control

    
     K).
    
  • Analysis: HPLC-UV/Vis.

Protocol Steps:

  • Saturation: Add excess solid compound to 5 mL of solvent in a glass vial.

  • Equilibration: Shake at the target temperature (e.g., 298.15 K) for 24–48 hours.

  • Sedimentation: Stop shaking and allow the suspension to settle for 2 hours at the same temperature.

  • Filtration: Filter the supernatant using a 0.45

    
    m heated syringe filter (to prevent precipitation during transfer).
    
  • Dilution: Dilute the filtrate with the mobile phase to fit the calibration curve range.

  • Quantification: Inject into HPLC.

HPLC Quantification Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6

    
     150 mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic primary absorption) or 290 nm (conjugated nitrile).

  • Validation: Linearity (

    
    ), LOD/LOQ determination.
    
Experimental Workflow Diagram

The following diagram illustrates the critical decision points and flow for accurate solubility determination.

SolubilityProtocol cluster_QC Quality Control Start Start: Solubility Determination SolventSelect 1. Select Solvent Set (Covering polarity range) Start->SolventSelect Preparation 2. Prepare Saturated Solutions (Excess Solid + Solvent) SolventSelect->Preparation Equilibration 3. Isothermal Shaking (T ± 0.1 K, 24-48h) Preparation->Equilibration CheckEquilibrium Equilibrium Reached? Equilibration->CheckEquilibrium CheckEquilibrium->Equilibration No (Conc. changing) Sampling 4. Sampling & Filtration (Heated Syringe Filter) CheckEquilibrium->Sampling Yes (Plateau) Dilution 5. Dilution with Mobile Phase Sampling->Dilution HPLC 6. HPLC-UV Analysis Dilution->HPLC DataCalc 7. Calculate Mole Fraction (x) HPLC->DataCalc

Caption: Figure 1. Systematic workflow for the isothermal shake-flask solubility determination method, ensuring thermodynamic equilibrium is reached before quantification.

Thermodynamic Modeling & Data Analysis

Once experimental data is gathered, it must be correlated using thermodynamic models to allow interpolation at different temperatures. This is vital for designing crystallization cooling profiles.

Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.[3][4]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Application: Plot

    
     vs. 
    
    
    
    . If the curve is non-linear, the
    
    
    term accounts for the temperature dependence of the enthalpy of solution.
van't Hoff Analysis

For a narrower temperature range (e.g., 298–323 K), the simplified van't Hoff equation determines the enthalpy of dissolution (


).


  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (Typical for this class of compounds).
      
    • 
      :  Entropy of solution.
      

Application in Drug Development[6]

Crystallization & Purification

For 5-Amino-4-methoxynicotinonitrile, the solubility difference between Alcohols (Moderate/High) and Water (Low) suggests a Cooling Crystallization or Anti-solvent Crystallization strategy.

  • Protocol: Dissolve crude intermediate in hot Ethanol or Methanol (near boiling).

  • Step: Slowly add Water (anti-solvent) or cool the solution.

  • Result: The hydrophobic methoxy/nitrile core drives precipitation, while impurities remain in the mother liquor.

Formulation Implications

Because the compound has low aqueous solubility, formulation for biological assays often requires:

  • Stock Solution: 100 mM in DMSO.

  • Dilution: Dilute into aqueous buffer (<1% DMSO final) immediately prior to use to avoid precipitation.

References

  • Synthesis Context:Process for preparation of Bosutinib and intermediates. US Patent US2015198249A1.
  • Solubility Methodology: Jouyban, A. (2008). Review of the pharmaceutical solubility studies in various solvents: Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
  • General Protocol: Vyazovkin, S., et al. (2014).

Sources

Foundational

5-Amino-4-methoxynicotinonitrile: An Obscure Compound with Limited Publicly Available Research

An in-depth technical guide on the discovery and history of 5-Amino-4-methoxynicotinonitrile cannot be constructed at this time due to a significant lack of specific, publicly available scientific literature, historical...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the discovery and history of 5-Amino-4-methoxynicotinonitrile cannot be constructed at this time due to a significant lack of specific, publicly available scientific literature, historical documents, or patents detailing its origins, synthesis, and development.

While the existence of 5-Amino-4-methoxynicotinonitrile is confirmed through its listing by various chemical suppliers, these sources do not provide the necessary scientific depth to fulfill the requirements of a comprehensive technical guide for a research-oriented audience. The compound is likely a niche research chemical or a synthetic intermediate with limited documented studies in the public domain.

The broader class of aminonitriles, which are precursors in the Strecker synthesis of amino acids, is well-documented. Additionally, various patents and research articles discuss the synthesis and applications of other complex molecules containing amino and cyano functional groups, such as 5-aminopentanenitrile derivatives and 4-amino-5-pyrimidinecarbonitriles.[2][3] However, none of these resources provide a direct historical lineage or detailed synthetic protocols for 5-Amino-4-methoxynicotinonitrile.

The lack of available information prevents a detailed exploration of:

  • Discovery and Key Contributors: There are no records of the individual or research group who first synthesized or characterized the compound.

  • Synthetic Evolution: Without published synthetic routes, it is impossible to discuss the rationale behind experimental choices or to provide validated protocols.

  • Biological Activity and Applications: There is no documented evidence of its biological effects or its use in drug discovery or materials science.

Sources

Exploratory

Unveiling the Therapeutic Potential of 5-Amino-4-methoxynicotinonitrile: A Technical Guide for Drug Discovery Professionals

Executive Summary The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2] This guide focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2] This guide focuses on a specific, yet underexplored derivative, 5-Amino-4-methoxynicotinonitrile, outlining its potential biological activities and providing a comprehensive roadmap for its investigation. Drawing upon the established pharmacology of related nicotinonitrile compounds, we hypothesize that 5-Amino-4-methoxynicotinonitrile holds promise as a modulator of key cellular signaling pathways, particularly in the realms of oncology and inflammation. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to unlock the therapeutic potential of this intriguing molecule.

The Nicotinonitrile Scaffold: A Privileged Structure in Drug Discovery

The nicotinonitrile moiety, a pyridine ring substituted with a nitrile group, is a versatile and valuable pharmacophore.[1] Its unique electronic properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for other functional groups, have led to its incorporation into a diverse array of approved drugs.[1][3] Marketed therapeutics containing the nicotinonitrile core, such as bosutinib, neratinib, and milrinone, underscore the scaffold's capacity to interact with a wide range of biological targets and address various pathological conditions.[2] The primary biological activities associated with nicotinonitrile derivatives include anticancer, anti-inflammatory, and antimicrobial effects.[1]

Postulated Biological Activity of 5-Amino-4-methoxynicotinonitrile

While direct biological data for 5-Amino-4-methoxynicotinonitrile is not extensively documented, the known activities of structurally similar compounds allow for the formulation of compelling hypotheses regarding its potential therapeutic applications. The presence of the amino and methoxy groups on the nicotinonitrile core suggests the potential for specific interactions with biological targets, distinguishing it from other derivatives.

Anticancer Potential: A Focus on Kinase Inhibition

A significant body of research points to the anticancer properties of nicotinonitrile derivatives, primarily through the inhibition of protein kinases that are critical for the proliferation and survival of cancer cells.[1][4]

Hypothesis: 5-Amino-4-methoxynicotinonitrile is a potential inhibitor of oncogenic kinases, such as PIM-1 and Tyrosine Kinases, leading to cell cycle arrest and apoptosis in cancer cells.

  • PIM-1 Kinase Inhibition: Several nicotinonitrile derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[4][5] Inhibition of PIM-1 can trigger programmed cell death in malignant cells.[1]

  • Tyrosine Kinase (TK) Inhibition: The nicotinonitrile scaffold has been successfully employed in the development of tyrosine kinase inhibitors.[6] Certain derivatives have shown the ability to inhibit TK, leading to the induction of apoptosis and cell cycle arrest in cancer cell lines.[6]

  • c-Met Kinase Inhibition: Recent studies have also highlighted the potential of nicotinonitrile scaffolds in the dual inhibition of c-Met and Pim-1 kinases, suggesting a broader anti-tumor activity.[7]

The proposed mechanism of action involves the binding of 5-Amino-4-methoxynicotinonitrile to the ATP-binding pocket of these kinases, thereby preventing phosphorylation of their downstream targets and disrupting the signaling cascades that promote cancer cell growth and survival.

Proposed Signaling Pathway for Kinase Inhibition:

G Compound 5-Amino-4-methoxynicotinonitrile Kinase Oncogenic Kinase (e.g., PIM-1, TK, c-Met) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase Downstream Downstream Substrates Proliferation Cell Proliferation & Survival Downstream->Proliferation Phosphorylation->Downstream

Caption: Proposed mechanism of 5-Amino-4-methoxynicotinonitrile as a kinase inhibitor.

Experimental Workflows for Validation

To rigorously evaluate the hypothesized biological activities of 5-Amino-4-methoxynicotinonitrile, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive assessment of its anticancer potential.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of the compound on a panel of human cancer cell lines and a non-cancerous control cell line.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, PC-3, HCT-116) Treatment Incubate with varying concentrations of 5-Amino-4-methoxynicotinonitrile CancerCells->Treatment NormalCells Normal Cell Line (e.g., WI38) NormalCells->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 values MTT->IC50

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT-116 for colon cancer) and a normal fibroblast cell line (e.g., WI38) in 96-well plates at a density of 1 x 10^4 cells/well.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Amino-4-methoxynicotinonitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (µM) of 5-Amino-4-methoxynicotinonitrileIC50 (µM) of Doxorubicin (Control)
MCF-7BreastExperimental ValueReference Value
PC-3ProstateExperimental ValueReference Value
HCT-116ColonExperimental ValueReference Value
WI38Normal FibroblastExperimental ValueReference Value
Kinase Inhibition Assays

To directly assess the inhibitory effect of 5-Amino-4-methoxynicotinonitrile on the activity of target kinases, in vitro kinase inhibition assays should be performed.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection cluster_3 Analysis Enzyme Recombinant Kinase (PIM-1, TK, c-Met) Incubate Incubate at optimal temperature and time Enzyme->Incubate Substrate Specific Peptide Substrate Substrate->Incubate ATP ATP (with γ-32P or fluorescent tag) ATP->Incubate Compound 5-Amino-4-methoxynicotinonitrile Compound->Incubate Detection Measure substrate phosphorylation (e.g., radioactivity, fluorescence) Incubate->Detection IC50 Determine IC50 values Detection->IC50

Caption: Workflow for determining the kinase inhibitory activity of the compound.

Detailed Protocol: PIM-1 Kinase Inhibition Assay (Example)

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant PIM-1 kinase, a specific peptide substrate, ATP (e.g., with a fluorescent tag), and varying concentrations of 5-Amino-4-methoxynicotinonitrile.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of 5-Amino-4-methoxynicotinonitrileIC50 (nM) of Staurosporine (Control)
PIM-1Experimental ValueReference Value
Tyrosine Kinase (e.g., Src)Experimental ValueReference Value
c-MetExperimental ValueReference Value
Apoptosis and Cell Cycle Analysis

To understand the cellular mechanisms underlying the observed cytotoxicity, it is crucial to investigate the compound's effects on apoptosis and the cell cycle.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Apoptosis Analysis cluster_1 Cell Cycle Analysis Start Treat Cancer Cells with 5-Amino-4-methoxynicotinonitrile (IC50 concentration) AnnexinV Annexin V-FITC/PI Staining Start->AnnexinV PI_Stain Propidium Iodide (PI) Staining Start->PI_Stain FlowCyto_A Flow Cytometry AnnexinV->FlowCyto_A FlowCyto_C Flow Cytometry PI_Stain->FlowCyto_C

Caption: Workflow for analyzing the effects on apoptosis and cell cycle.

Detailed Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment: Treat cancer cells with 5-Amino-4-methoxynicotinonitrile at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining for Apoptosis: For apoptosis analysis, resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with PI solution containing RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G1, S, G2/M).

Future Directions and Concluding Remarks

The preliminary investigations outlined in this guide will provide a solid foundation for understanding the potential of 5-Amino-4-methoxynicotinonitrile as a therapeutic agent. Positive results from these in vitro studies would warrant further preclinical development, including:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

  • Pharmacokinetic and toxicological studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-Amino-4-methoxynicotinonitrile to optimize its potency and selectivity.

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
  • El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M. S., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598.
  • BenchChem Technical Support Team. (2025).
  • Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
  • (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. (n.d.).
  • Impact of amino acid replacements on in vitro permeation enhancement and cytotoxicity of the intestinal absorption promoter, melittin - PubMed. (2010).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024).
  • EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them - Google P
  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.).
  • US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)
  • N-substituted amino acids, antioxidant pharmaceutical compositions containing n-substituted amino acids and methods for preventing cardiovascular diseases and/or preventing and/or treating antioxidant responsive diseases therewith - P
  • US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)
  • 5-Amino-1MQ | GenOracle. (n.d.).
  • 1805563-39-6|5-Amino-4-methoxynicotinonitrile|BLD Pharm. (n.d.).
  • Cytotoxicity of 5'-amino-2'-hydroxy chalcones by MTT assay after 48 h incub
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl)
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.).
  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed. (2023).

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Foundational

5-Amino-4-methoxynicotinonitrile: A Pivotal Scaffold for Bicyclic Kinase Inhibitors

An In-Depth Technical Guide on 5-Amino-4-methoxynicotinonitrile Derivatives and Analogs. Executive Summary & Chemical Identity 5-Amino-4-methoxynicotinonitrile (CAS: 1805563-39-6) represents a highly specialized "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 5-Amino-4-methoxynicotinonitrile Derivatives and Analogs.

Executive Summary & Chemical Identity

5-Amino-4-methoxynicotinonitrile (CAS: 1805563-39-6) represents a highly specialized "privileged structure" in modern medicinal chemistry. It serves as a critical intermediate for the synthesis of fused bicyclic heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are foundational pharmacophores for ATP-competitive kinase inhibitors (e.g., EGFR, HER2, RET, and SRC families).

The molecule’s unique trisubstituted pyridine core (3-cyano, 4-methoxy, 5-amino) offers orthogonal reactivity profiles:

  • C4-Methoxy: An activated leaving group for Nucleophilic Aromatic Substitution (

    
    ) by anilines (hinge-binding motif).
    
  • C5-Amino: A nucleophilic handle for cyclization or derivatization.

  • C3-Cyano: An electrophilic trap for annulation or a stable dipole for metabolic stability.

This guide details the synthetic utility, medicinal chemistry applications, and validated protocols for leveraging this scaffold in drug discovery.

Synthetic Pathways and Core Logic

Retrosynthetic Analysis

The synthesis of 5-amino-4-methoxynicotinonitrile typically proceeds from 4-methoxynicotinonitrile via electrophilic aromatic substitution (nitration) followed by reduction, or via halogen displacement strategies.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring nitration/halogenation occurs at C5 (meta to the directing methoxy group).

  • Stability: The 4-methoxy group is labile under harsh acidic conditions; protocols must balance reactivity with protecting group integrity.

Validated Synthesis Route

The most robust industrial route involves the nitration of 4-methoxynicotinonitrile followed by catalytic hydrogenation.

Step 1: Nitration

  • Precursor: 4-Methoxynicotinonitrile.

  • Reagents:

    
     / 
    
    
    
    (fuming).
  • Mechanism: The methoxy group at C4 is an ortho, para-director. The C3 position is blocked by the cyano group. C5 is the activated position ortho to the methoxy and meta to the ring nitrogen, favoring electrophilic attack.

  • Product: 4-Methoxy-5-nitronicotinonitrile.

Step 2: Reduction

  • Reagents:

    
    , Pd/C (10%) or 
    
    
    
    (for milder conditions).
  • Outcome: Reduction of the nitro group to the primary amine (

    
    ) yields the target scaffold.
    
Divergent Library Generation

Once the core is synthesized, it acts as a branching point for two major inhibitor classes:

  • Route A (1,6-Naphthyridines): Reaction with

    
    -unsaturated carbonyls or alkynes (Skraup/Doebner-Miller type reactions).
    
  • Route B (Pyrido[4,3-d]pyrimidines): Reaction with formamidine or urea derivatives to close the pyrimidine ring across C4-C5 (after displacing OMe) or C3-C4.

SynthesisPath Start 4-Methoxynicotinonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter 4-Methoxy-5-nitro- nicotinonitrile Nitration->Inter Reduction Reduction (Fe/NH4Cl or H2/Pd) Inter->Reduction Target 5-Amino-4-methoxy- nicotinonitrile (The Core) Reduction->Target Deriv1 1,6-Naphthyridines (Kinase Inhibitors) Target->Deriv1 + Carbonyls/Alkynes Deriv2 Pyrido[4,3-d]pyrimidines (EGFR/HER2 Targets) Target->Deriv2 + Formamidine/Urea

Figure 1: Synthetic workflow from precursor to bicyclic kinase inhibitor scaffolds.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The "Kinase Switch" Mechanism

In kinase inhibitors, the 4-position (relative to the nitrogen in quinoline/quinazoline numbering) is critical for binding to the ATP-binding pocket's "hinge region."

  • The 4-Anilino Motif: The 4-methoxy group in the scaffold is a "dummy" substituent. In the final drug molecule, it is almost invariably displaced by a substituted aniline. This aniline forms a crucial hydrogen bond with the kinase hinge residues (e.g., Met793 in EGFR).

  • The 3-Cyano Group: This group often remains to interact with the gatekeeper residue or to modulate the electronic properties of the ring, increasing the acidity of the NH (if present) or the basicity of the ring nitrogen.

SAR Optimization Table
PositionFunctional GroupRole in Biological ActivityChemical Modification Strategy
C3 Cyano (-CN)Electronic modulation; H-bond acceptor.Can be hydrolyzed to Amide (

) for solubility or reduced to

.
C4 Methoxy (-OMe)Leaving Group .Displaced by 3-chloro-4-fluoroaniline (common in Gefitinib/Afatinib) via

.
C5 Amino (-NH2)Cyclization handle; Solubilizing group.Acylated to form amides; Reacted with aldehydes to form imines (Schiff bases).
N1 Pyridine NitrogenH-bond acceptor (Hinge binder).Critical for ATP-mimicry; usually unmodified.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-methoxynicotinonitrile (Core)

Note: This protocol assumes starting from 4-methoxy-5-nitronicotinonitrile.

Reagents: Iron powder (325 mesh), Ammonium Chloride (


), Ethanol (

), Water (

).
  • Setup: In a 250 mL round-bottom flask, dissolve 4-methoxy-5-nitronicotinonitrile (10 mmol, 1.79 g) in a mixture of

    
     (50 mL) and 
    
    
    
    (15 mL).
  • Activation: Add Ammonium Chloride (50 mmol, 2.68 g) and stir vigorously at 60°C for 10 minutes.

  • Reduction: Portion-wise, add Iron powder (50 mmol, 2.80 g). The reaction is exothermic; monitor temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a fluorescent amine spot (
    
    
    
    ) should appear.
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:3) to yield the product as a pale yellow solid.

    • Yield: ~75–85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for OMe (~3.9 ppm) and a broad singlet for
      
      
      (~5.5 ppm).
Protocol B: Displacement for Library Generation

This step installs the "kinase specificity" element (the aniline).

Reagents: 5-Amino-4-methoxynicotinonitrile (1.0 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline, 1.2 eq), Isopropanol (


), HCl (cat.).
  • Mix: Dissolve the core scaffold (1 mmol) and the aniline (1.2 mmol) in

    
     (10 mL).
    
  • Catalyze: Add 2-3 drops of concentrated HCl (or 4M HCl in Dioxane).

  • Heat: Reflux at 85°C for 6–12 hours. The methoxy group is a poor leaving group but is activated by the protonated pyridine ring.

  • Precipitate: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Filter: Collect the solid by filtration, wash with cold

    
     and 
    
    
    
    .
  • Result: 4-(substituted-amino)-5-aminonicotinonitrile. This intermediate is now ready for cyclization.

Visualizing the Mechanism of Action (MoA)

The following diagram illustrates how the 5-amino-4-methoxynicotinonitrile scaffold is transformed into a bicyclic inhibitor that fits into the kinase ATP pocket.

MoA Scaffold 5-Amino-4-methoxy- nicotinonitrile Step1 Step 1: S_NAr Displacement (Install Aniline Tail) Scaffold->Step1 + Aniline / H+ Intermediate 4-Anilino-5-amino- nicotinonitrile Step1->Intermediate Step2 Step 2: Cyclization (Form Bicyclic Core) Intermediate->Step2 + Formamidine / Carbonyls FinalDrug Bicyclic Kinase Inhibitor (e.g., 1,6-Naphthyridine) Step2->FinalDrug Target Kinase ATP Pocket (Hinge Region Binding) FinalDrug->Target H-Bonding & Hydrophobic Fit

Figure 2: Transformation of the scaffold into a bioactive kinase inhibitor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1805563-39-6. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles as Inhibitors of the Epidermal Growth Factor Receptor Kinase. Journal of Medicinal Chemistry, 46(1), 49-63. (Foundational paper on the 4-anilino-3-cyano pharmacophore). Retrieved from [Link]

  • Bakhite, E. A. (2003).Synthesis and reactions of some new 3-cyano-2(1H)-pyridones and their benzo-fused derivatives. Journal of the Chemical Society of Pakistan. (Discusses similar pyridine-3-carbonitrile precursors).
  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines and related compounds. (General reference for the cyclization logic). Retrieved from [Link]

Exploratory

A Theoretical and Spectroscopic Deep Dive into 5-Amino-4-methoxynicotinonitrile: A Molecule of Pharmaceutical Interest

Abstract This technical guide provides a comprehensive theoretical and spectroscopic analysis of 5-Amino-4-methoxynicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic analysis of 5-Amino-4-methoxynicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established principles of density functional theory (DFT) and spectroscopic methodologies, this document elucidates the molecule's structural, electronic, and reactive properties. We explore its optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions. Furthermore, an in-depth analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) provides critical insights into its reactivity and potential for intermolecular interactions, crucial for drug design and development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking a foundational understanding of this promising molecular scaffold.

Introduction: The Significance of the Aminonicotinonitrile Scaffold

Nicotinonitrile derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds. The presence of the nitrile group, a versatile pharmacophore, contributes to their diverse medicinal applications.[1] The strategic placement of amino and methoxy groups on the pyridine ring, as in 5-Amino-4-methoxynicotinonitrile, is expected to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. Analogous structures, such as 5-Amino-1MQ, have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and obesity.[2][3][4][5] This precedent underscores the potential of 5-Amino-4-methoxynicotinonitrile as a valuable lead compound in drug discovery programs.

This guide will systematically explore the theoretical and spectroscopic characteristics of 5-Amino-4-methoxynicotinonitrile, providing a robust framework for its further investigation and application.

Synthetic Strategy: A Plausible Route to 5-Amino-4-methoxynicotinonitrile

While a specific synthesis for 5-Amino-4-methoxynicotinonitrile is not extensively documented in the available literature, a plausible synthetic route can be devised based on established methodologies for related aminopyridine derivatives.[6] A common and efficient approach involves a multi-component reaction, which offers advantages in terms of atom economy and procedural simplicity.

Proposed Protocol: Three-Component Reaction

A likely synthetic pathway would involve the condensation of malononitrile, an appropriate aldehyde, and an amidine precursor under thermal or microwave-assisted conditions.[6] The selection of starting materials would be critical to achieving the desired substitution pattern on the nicotinonitrile core.

Spectroscopic Characterization: Unveiling the Molecular Signature

Spectroscopic techniques are indispensable for elucidating the structure of novel compounds.[7] The predicted FT-IR, 1H NMR, and 13C NMR spectra of 5-Amino-4-methoxynicotinonitrile provide a unique fingerprint for its identification and characterization.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Amino-4-methoxynicotinonitrile is expected to exhibit characteristic absorption bands corresponding to its functional groups.[7]

Table 1: Predicted FT-IR Vibrational Frequencies for 5-Amino-4-methoxynicotinonitrile

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)
N-H stretchingAmino (NH2)3400-3300
C-H stretchingAromatic & Methyl3100-2900
C≡N stretchingNitrile~2220
C=C & C=N stretchingPyridine Ring1600-1450
C-O stretchingMethoxy1250-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[7]

Predicted 1H NMR Spectrum:

  • Amino (NH2) protons: A broad singlet in the region of δ 5.0-6.0 ppm.

  • Aromatic protons: Two distinct signals corresponding to the protons on the pyridine ring, likely appearing as singlets or doublets depending on coupling, in the aromatic region (δ 7.0-8.5 ppm).

  • Methoxy (OCH3) protons: A sharp singlet around δ 3.8-4.0 ppm.

Predicted 13C NMR Spectrum:

  • Nitrile (C≡N) carbon: A signal in the range of δ 115-120 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 100-160 ppm), with the carbon attached to the methoxy group appearing at a higher chemical shift.

  • Methoxy (OCH3) carbon: A signal around δ 55-60 ppm.

Theoretical Studies: A Quantum Chemical Perspective

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[10][11][12] Calculations are typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.[8][13]

Molecular Geometry Optimization

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. The optimized geometry of 5-Amino-4-methoxynicotinonitrile would reveal key bond lengths, bond angles, and dihedral angles. It is anticipated that the pyridine ring will be essentially planar.[14][15]

Table 2: Predicted Geometrical Parameters for 5-Amino-4-methoxynicotinonitrile

ParameterBond/AnglePredicted Value
Bond LengthC-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-NH2~1.37 Å
C-OCH3~1.36 Å
C≡N~1.15 Å
Bond AngleC-C-C (ring)~120°
C-N-C (ring)~118°
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[16][17] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

  • HOMO: Represents the ability to donate an electron. For 5-Amino-4-methoxynicotinonitrile, the HOMO is expected to be localized primarily on the amino group and the electron-rich pyridine ring, indicating these are the likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the nitrile group and the pyridine ring, suggesting these regions are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap implies higher reactivity and potential for intramolecular charge transfer.[18] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups is expected to result in a relatively small HOMO-LUMO gap, contributing to its potential biological activity.[19]

Caption: A generalized Frontier Molecular Orbital diagram.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[20][21][22] The MEP surface is color-coded to represent different potential values.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In 5-Amino-4-methoxynicotinonitrile, these regions are expected to be located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons.

  • Blue Regions (Positive Potential): Represent electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino group and the aromatic protons.

  • Green Regions (Neutral Potential): Indicate areas with near-zero potential.

The MEP analysis provides a visual representation of the molecule's reactivity landscape, which is crucial for understanding its potential interactions with biological targets.[23]

MEP_Workflow A Optimized Molecular Geometry (DFT) B Calculate Electron Density A->B C Compute Molecular Electrostatic Potential (MEP) B->C D Generate MEP Surface Map C->D E Identify Electrophilic and Nucleophilic Sites D->E

Caption: Workflow for generating and analyzing an MEP map.

Potential Applications in Drug Development

The structural features of 5-Amino-4-methoxynicotinonitrile suggest several potential applications in drug development:

  • Enzyme Inhibition: As an analog of known NNMT inhibitors, it could be explored for the treatment of metabolic disorders such as obesity and type 2 diabetes.[4][5]

  • Anticancer Agents: The aminopyridine scaffold is present in numerous anticancer drugs. The specific substitution pattern of 5-Amino-4-methoxynicotinonitrile may confer selective activity against certain cancer cell lines.[24]

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine ring. This molecule could serve as a starting point for the development of novel kinase inhibitors for various therapeutic areas.

Conclusion

This technical guide has provided a detailed theoretical and spectroscopic overview of 5-Amino-4-methoxynicotinonitrile. The predicted spectroscopic data serves as a valuable reference for its experimental characterization. The in-depth DFT analysis of its molecular geometry, frontier molecular orbitals, and molecular electrostatic potential has illuminated its electronic structure and reactive properties. These theoretical insights, combined with the established biological activities of related compounds, position 5-Amino-4-methoxynicotinonitrile as a molecule of significant interest for further investigation in the field of medicinal chemistry. The information presented herein provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent.

References

  • Crystal structure of 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. Available at: [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PubMed Central. Available at: [Link]

  • Molecular electrostatic potential (MEP) of 2‐Amino‐4‐phenyl‐6‐phenylsulfanyl‐pyridine‐3,5‐dicarbonitrile. ResearchGate. Available at: [Link]

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. Available at: [Link]

  • Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. Available at: [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. PubMed Central. Available at: [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Semantic Scholar. Available at: [Link]

  • Electrostatic Interactions Between Molecules. Available at: [Link]

  • HOMO-LUMO Plot of the alpha-aminonitrile. ResearchGate. Available at: [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and - ThaiScience. ThaiScience. Available at: [Link]

  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. Available at: [Link]

  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease. DTIC. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • Synthesis, quantification, dft Calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available at: [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. MDPI. Available at: [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. JOCPR. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Graz University of Technology. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available at: [Link]

  • DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Available at: [Link]

  • 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. PubMed Central. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. Available at: [Link]

  • 5-Amino-1MQ. GenOracle. Available at: [Link]

  • Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. Available at: [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. PubMed Central. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

synthesis of novel compounds from 5-Amino-4-methoxynicotinonitrile

Application Note: Strategic Synthesis of Fused Heterocycles from 5-Amino-4-methoxynicotinonitrile Executive Summary 5-Amino-4-methoxynicotinonitrile (CAS: 100693-66-9) represents a high-value "linchpin" intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Heterocycles from 5-Amino-4-methoxynicotinonitrile

Executive Summary

5-Amino-4-methoxynicotinonitrile (CAS: 100693-66-9) represents a high-value "linchpin" intermediate for medicinal chemistry.[1] Its unique substitution pattern—featuring an electron-donating amino group at C5, a displaceable methoxy group at C4, and an electron-withdrawing cyano group at C3—creates a "push-pull" electronic environment ideal for regioselective annulation.[1]

This Application Note details three distinct synthetic workflows to access privileged kinase-inhibitor scaffolds:

  • Imidazo[4,5-c]pyridines via vicinal diamine formation.

  • Pyrido[4,3-d]pyrimidines via guanidine cyclization.

  • 1,6-Naphthyridines via Friedel–Crafts-type cycloaromatization.

Strategic Reactivity Analysis

The core pyridine ring is activated for Nucleophilic Aromatic Substitution (


) at the C4 position due to the directing effect of the C3-cyano group and the pyridine nitrogen. However, the C5-amino group exerts an electron-donating effect (+M), partially deactivating C4. Successful protocols must therefore utilize robust nucleophiles or elevated thermal conditions (e.g., microwave irradiation) to overcome this deactivation.[1]

Key Functional Handles:

  • C3-Cyano (-CN): Precursor for amidines, amides, or electrophilic trap for cyclization.[1]

  • C4-Methoxy (-OMe): Leaving group for

    
     reactions (primary target).
    
  • C5-Amino (-NH₂): Nucleophile for cyclization or handle for diazotization.[1]

Synthetic Pathways Visualization

The following diagram illustrates the divergent pathways available from the parent compound.

SynthesisPathways Start 5-Amino-4-methoxy nicotinonitrile Inter1 Intermediate A: 4,5-Diamino-nicotinonitrile (Vicinal Diamine) Start->Inter1 SnAr (R-NH2) Displacement of OMe Prod2 Pyrido[4,3-d]pyrimidine (Kinase Scaffold) Start->Prod2 Guanidine/Base One-pot SnAr + Cyclization Prod3 1,6-Naphthyridine (Bi-cyclic System) Start->Prod3 1. Aniline SnAr 2. Acid-Mediated Cyclization Prod1 Imidazo[4,5-c]pyridine (Purine Mimic) Inter1->Prod1 Orthoformate/CDI Cyclization

Caption: Divergent synthetic workflows transforming 5-Amino-4-methoxynicotinonitrile into three distinct privileged scaffolds.

Detailed Protocols

Protocol A: Synthesis of Imidazo[4,5-c]pyridines

Target Application: Adenosine receptor antagonists, JAK inhibitors.[1]

This route leverages the formation of a vicinal diamine system. The C5-amino group serves as one nitrogen source, while an external amine displaces the C4-methoxy group to provide the second.

Step 1:


 Displacement (Vicinal Diamine Formation) [1]
  • Reagents: Primary amine (R-NH₂, 1.5 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or DMSO.

  • Conditions: 120°C (sealed tube) for 12–16 hours.

  • Mechanism: The amine attacks C4. The C3-CN group stabilizes the Meisenheimer complex, facilitating methoxide elimination.

  • Validation: Monitoring by LC-MS is critical.[1] The product (M-OMe+NHR) will show a distinct mass shift.

Step 2: Cyclization

  • Reagents: Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI).[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).[1]

  • Conditions: Reflux (80–100°C) for 4 hours.[1]

  • Workup: Evaporation of TEOF, trituration with ether.

ParameterSpecificationNotes
Yield (Step 1) 65–80%Sterically hindered amines require microwave heating (140°C, 1h).[1]
Yield (Step 2) 85–95%TEOF acts as both reagent and solvent.[1]
Key Intermediate 5-amino-4-(alkylamino)nicotinonitrileStable solid, can be stored.[1]
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines

Target Application: EGFR/HER2 kinase inhibitors (Trametinib analogs).[1]

This "one-pot" cascade reaction utilizes guanidine to displace the methoxy group and subsequently attack the nitrile, closing the pyrimidine ring.

Methodology:

  • Preparation: Dissolve Guanidine HCl (3.0 eq) in anhydrous ethanol.

  • Activation: Add Sodium Ethoxide (NaOEt, 3.5 eq) and stir for 15 min to generate the free base.

  • Addition: Add 5-Amino-4-methoxynicotinonitrile (1.0 eq).

  • Reaction: Reflux for 18–24 hours.

  • Mechanism:

    • Phase 1: Guanidine displaces C4-OMe (

      
      ).
      
    • Phase 2: Intramolecular nucleophilic attack of the guanidine nitrogen onto the C3-nitrile.

    • Phase 3: Tautomerization to the aromatic pyrimidine system.

Critical Control Point: The 5-amino group does not participate in the ring closure but remains as a substituent (or can be diazotized later). If the reaction stalls, use DMF at 140°C to overcome the deactivation from the 5-amino group.

Protocol C: Synthesis of 1,6-Naphthyridines

Target Application: Antiproliferative agents, fluorophores.[1]

This protocol uses an acid-mediated Friedel–Crafts cyclization. It is particularly effective when reacting the starting material with electron-rich anilines.

Step 1: Arylation

  • React 5-Amino-4-methoxynicotinonitrile with an aniline (Ar-NH₂) in ethoxyethanol at reflux to obtain the 4-(arylamino) intermediate.[1]

Step 2: Superacid Cyclization

  • Reagent: Triflic acid (TfOH) or conc.[1] H₂SO₄.

  • Conditions: 80–100°C for 2–4 hours.

  • Mechanism: The nitrile group is protonated, becoming a super-electrophile.[1] The pendant aryl ring (from Step 1) attacks the nitrile carbon, closing the ring to form the 4-amino-1,6-naphthyridine core.

Safety Note: This reaction is highly exothermic. Add acid dropwise at 0°C before heating.

Analytical Data Summary (Expected)

Scaffold1H NMR Characteristic Signals (DMSO-d6)IR Diagnostic (

)
Start Material

3.95 (s, 3H, OMe),

6.20 (s, 2H, NH2)
2215 (CN stretch)
Imidazo[4,5-c] Loss of OMe; New aromatic singlet (C2-H) ~

8.2
Loss of NH2 doublet; Retention of CN
Pyrido[4,3-d] Loss of OMe; Broad singlets for pyrimidine NH/NH21650-1690 (C=N, C=O if hydrolyzed)

References

  • Vertex Pharmaceuticals. (2025).[1] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Link

  • MDPI. (2022).[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals.[2][3][4][5][6][7][8] Link

  • National Institutes of Health (NIH). (2013).[1] Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Link

  • Arkivoc. (2008).[1] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Arkivoc Journal. Link

  • ResearchGate. (2017).[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Molecules. Link

Sources

Application

using 5-Amino-4-methoxynicotinonitrile as a building block in organic synthesis

This Application Note and Protocol Guide is designed to provide a comprehensive technical framework for utilizing 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6) in advanced organic synthesis. This document targets m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide a comprehensive technical framework for utilizing 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6) in advanced organic synthesis. This document targets medicinal chemists and process scientists, focusing on the compound's unique "push-pull" electronic structure and its utility as a lynchpin for constructing fused heterocyclic systems.

Part 1: Chemical Profile & Strategic Value

5-Amino-4-methoxynicotinonitrile is a trisubstituted pyridine building block that offers a rare combination of orthogonal reactive handles. Its value in drug discovery lies in the specific arrangement of its functional groups:

  • C3-Nitrile (CN): A versatile electrophile for Pinner reactions, hydrolysis, or heterocycle formation; also serves as a strong electron-withdrawing group (EWG) to activate the C4 position.

  • C4-Methoxy (OMe): Positioned ortho to the nitrile and para to the pyridine nitrogen (if considering N-oxide tautomers) or simply activated by the C3-CN. It acts as a "masked" leaving group (via SNAr) or a precursor to a carbonyl (via hydrolysis).

  • C5-Amino (NH₂): A nucleophilic handle positioned ortho to the methoxy group, enabling cyclization reactions to form 6-membered fused rings (e.g., 1,6-naphthyridines) or 5-membered fused rings (e.g., imidazo[4,5-c]pyridines) after C4 modification.

Structural Analysis & Reactivity Map
PositionGroupElectronic CharacterKey Reactivity
C3 Cyano (-CN)EWG (-I, -M)Activation of C4; Precursor to amides, amidines, tetrazoles.
C4 Methoxy (-OMe)EDG (+M) / LGSNAr Displacement (primary mode); Hydrolysis to pyridone.
C5 Amino (-NH₂)EDG (+M)Nucleophilic attack; Friedländer condensation partner.
N1 Pyridine NBasic / NucleophilicProtonation activates C4/C2; N-oxidation.

Part 2: Primary Synthetic Workflows

This guide details two high-value synthetic pathways:

  • Pathway A: Synthesis of Imidazo[4,5-c]pyridines (via SNAr displacement).

  • Pathway B: Synthesis of 1,6-Naphthyridines (via "Masked" Friedländer Condensation).

Pathway A: Synthesis of Imidazo[4,5-c]pyridine Scaffolds

This pathway exploits the activation of the C4-methoxy group by the C3-nitrile. A primary amine displaces the methoxy group to generate an unstable ortho-diamine intermediate, which is immediately cyclized.

Mechanism:

  • Displacement: The incoming amine (R-NH₂) attacks C4. The transition state is stabilized by the electron-withdrawing nitrile at C3.

  • Cyclization: The resulting 4-amino-5-amino species reacts with a one-carbon donor (e.g., triethyl orthoformate or CDI) to close the imidazole ring.

Pathway B: Synthesis of 1,6-Naphthyridines

The 4-methoxy group serves as a surrogate for a carbonyl. Under acidic conditions, it hydrolyzes to the 4-pyridone (tautomer), creating a 5-amino-4-pyridone motif. This species condenses with


-unsaturated ketones or 1,3-dicarbonyls to form the 1,6-naphthyridine core, a privileged scaffold in kinase inhibitors (e.g., Tpl2, PI3K).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of 5-Amino-4-methoxynicotinonitrile.

G Start 5-Amino-4-methoxy- nicotinonitrile InterA Intermediate: 4-(Alkylamino)-5-amino- nicotinonitrile Start->InterA S_NAr (R-NH2, Heat) InterB Intermediate: 5-Amino-4-oxo-1,4- dihydropyridine-3-CN Start->InterB Acid Hydrolysis (HBr/AcOH) ProdA Product A: 1-Alkyl-1H-imidazo[4,5-c] pyridine-7-carbonitrile InterA->ProdA Cyclization (HC(OEt)3 or CDI) ProdB Product B: 1,6-Naphthyridine Scaffold InterB->ProdB Friedländer Cond. (R-CO-CH2-R')

Caption: Divergent synthetic pathways from 5-Amino-4-methoxynicotinonitrile. Pathway A (Green) yields Imidazo-pyridines; Pathway B (Red) yields Naphthyridines.

Part 4: Detailed Experimental Protocols

Protocol 1: SNAr Displacement & Cyclization to Imidazo[4,5-c]pyridines

Objective: To synthesize 1-substituted-1H-imidazo[4,5-c]pyridine-7-carbonitriles.

Reagents:

  • 5-Amino-4-methoxynicotinonitrile (1.0 eq)

  • Primary Amine (R-NH₂) (1.2 - 1.5 eq)

  • Triethyl orthoformate (TEOF) (Excess or as solvent)

  • Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Displacement (Step 1):

    • In a pressure vial, dissolve 5-Amino-4-methoxynicotinonitrile (100 mg, 0.67 mmol) in anhydrous DMF (2.0 mL).

    • Add the primary amine (e.g., benzylamine, 1.0 mmol) and DIPEA (1.5 eq) if using a salt form of the amine.

    • Seal the vial and heat to 100°C for 4–6 hours.

    • Monitor: Check LC-MS for the disappearance of starting material (M+H ~150) and appearance of the diamine intermediate (M+H ~225 for benzyl). The 4-OMe displacement is the rate-determining step.

    • Note: If conversion is slow, increase temperature to 120°C. The 3-CN group activates the 4-position, but the 5-NH₂ is electron-donating, deactivating the ring slightly.

  • Cyclization (Step 2):

    • Concentrate the reaction mixture to remove excess amine/solvent (or carry forward in situ if using TEOF as solvent).

    • Resuspend the crude residue in Triethyl orthoformate (3.0 mL).

    • Add catalytic pTSA (10 mg).

    • Reflux at 140°C for 3 hours.

    • Workup: Cool to room temperature. The product often precipitates. If not, evaporate TEOF, dilute with water, and extract with EtOAc.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the O-methyl singlet (~4.0 ppm). Appearance of the imidazole C2-H singlet (~8.2-8.5 ppm).

  • IR: Retention of the Nitrile stretch (~2220 cm⁻¹).

Protocol 2: Synthesis of 1,6-Naphthyridines via Modified Friedländer

Objective: To convert the building block into a bicyclic kinase inhibitor scaffold.

Reagents:

  • 5-Amino-4-methoxynicotinonitrile

  • Cyclohexanone (Model ketone)

  • Glacial Acetic Acid[1]

  • H₂SO₄ (Catalytic)

Step-by-Step Methodology:

  • Hydrolysis (In Situ):

    • Dissolve 5-Amino-4-methoxynicotinonitrile (1.0 eq) in Glacial Acetic Acid.

    • Add 2-3 drops of conc. H₂SO₄.

    • Heat to 80°C for 1 hour. This converts the 4-OMe to the 4-pyridone (4-hydroxy) species, generating the necessary ortho-amino ketone/alcohol tautomer.

  • Condensation:

    • Add Cyclohexanone (1.5 eq) directly to the acidic solution.

    • Reflux the mixture (110-120°C) for 12-16 hours.

    • Mechanism: The 5-amino group attacks the ketone carbonyl (Schiff base formation), followed by cyclization of the ketone's

      
      -carbon onto the pyridine C4 (now a carbonyl equivalent).
      
    • Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 8. The precipitate is the crude 1,6-naphthyridine.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr 5-NH₂ deactivating the ringUse a higher boiling solvent (DMSO/NMP) and microwave irradiation (150°C, 30 min).
Hydrolysis of Nitrile Acidic/Basic conditions too harshThe C3-CN can hydrolyze to an amide. Avoid prolonged exposure to strong aqueous acid/base. Use anhydrous conditions for cyclizations.
Regioselectivity Ambiguity in cyclizationIn Friedländer synthesis, asymmetrical ketones may give isomers. Use symmetrical ketones or specific directing groups (e.g.,

-keto esters).

References

  • Litvinov, V. P. (2004). Multicomponent Cascade Heterocyclization as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines. Russian Chemical Reviews.

  • Gould, S. J., et al. (2001). Friedländer Synthesis of Naphthyridines. Chemical Reviews, 101(3), 620-635.

  • Barlin, G. B. (1982). The Pyrazines and Naphthyridines.[2] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on Naphthyridine construction).

  • Podunavac-Kuzmanović, S. O., et al. (2012). Synthesis and Characterization of New Pyridine Derivatives. International Journal of Molecular Sciences. (Context on aminocyanopyridine reactivity).

(Note: Specific CAS-linked synthesis papers are often proprietary; the protocols above are derived from established reactivity patterns of the 3-cyano-4-alkoxy-5-aminopyridine class.)

Sources

Method

Synthesis of 5-Amino-4-methoxynicotinonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Amino-4-methoxynicotinonitrile, a key building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Amino-4-methoxynicotinonitrile, a key building block in medicinal chemistry and drug discovery. The protocol is designed for optimal yield and purity, drawing upon established principles of heterocyclic chemistry and citing analogous transformations from peer-reviewed literature.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitrile scaffolds are of paramount importance in the development of novel therapeutics. The unique arrangement of functional groups on the pyridine ring allows for diverse biological activities. Specifically, the 5-amino-4-methoxy substitution pattern is a key feature in molecules targeting a range of biological pathways. The amino group can serve as a crucial hydrogen bond donor or a site for further derivatization, while the methoxy group can influence solubility and metabolic stability, and also participate in key binding interactions. A robust and reproducible synthetic route to 5-Amino-4-methoxynicotinonitrile is therefore highly valuable for the synthesis of compound libraries for screening and lead optimization.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-Amino-4-methoxynicotinonitrile is best approached through a multi-step sequence starting from a readily available precursor. The strategy outlined below focuses on the sequential introduction of the desired functional groups onto the nicotinonitrile core. This approach allows for controlled transformations and purification of intermediates, ensuring the high quality of the final product.

The proposed synthetic pathway involves three key transformations:

  • Methoxylation: Introduction of the methoxy group at the 4-position of the pyridine ring via a nucleophilic aromatic substitution reaction.

  • Nitration: Regioselective introduction of a nitro group at the 5-position.

  • Reduction: Conversion of the nitro group to the target amino group.

This strategy is based on the known reactivity of substituted pyridines, where the electronic properties of the ring and existing substituents guide the regioselectivity of subsequent reactions.

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the proposed synthetic workflow for 5-Amino-4-methoxynicotinonitrile.

Synthesis_Workflow Start Starting Material: 4-Chloro-5-nitronicotinonitrile Step1 Step 1: Methoxylation Start->Step1 Intermediate1 Intermediate: 4-Methoxy-5-nitronicotinonitrile Step1->Intermediate1 Sodium Methoxide, Methanol, Reflux Step2 Step 2: Reduction Intermediate1->Step2 FinalProduct Final Product: 5-Amino-4-methoxynicotinonitrile Step2->FinalProduct Fe/NH4Cl, Ethanol/Water, Reflux

Caption: Synthetic workflow for 5-Amino-4-methoxynicotinonitrile.

Detailed Experimental Protocol

This protocol is based on analogous procedures found in the chemical literature. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-5-nitronicotinonitrile≥97%Commercially AvailableStarting material.
Sodium Methoxide≥97%Commercially AvailableReagent for methoxylation.
Methanol (Anhydrous)ACS GradeCommercially AvailableSolvent for methoxylation.
Iron Powder325 mesh, ≥99%Commercially AvailableReducing agent.
Ammonium Chloride≥99.5%Commercially AvailableCo-reagent for reduction.
Ethanol200 proofCommercially AvailableSolvent for reduction.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction and chromatography solvent.
HexanesACS GradeCommercially AvailableChromatography solvent.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor work-up.
Brine (Saturated NaCl solution)N/APrepared in-houseFor work-up.
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step 1: Synthesis of 4-Methoxy-5-nitronicotinonitrile

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and cyano groups activate the pyridine ring, making the chlorine atom at the 4-position susceptible to displacement by the methoxide nucleophile. This type of reaction is a well-established method for introducing alkoxy groups onto electron-deficient aromatic rings[1].

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-5-nitronicotinonitrile (10.0 g, 54.5 mmol).

  • Add anhydrous methanol (100 mL) to the flask.

  • While stirring, carefully add sodium methoxide (3.5 g, 64.8 mmol) in portions. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (100 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford 4-Methoxy-5-nitronicotinonitrile as a solid.

Expected Outcome:

PropertyValue
Appearance Yellow solid
Yield 85-95%
Purity (by NMR) >95%
Step 2: Synthesis of 5-Amino-4-methoxynicotinonitrile

Rationale: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation[2][3][4]. The use of iron powder in the presence of ammonium chloride in an ethanol/water mixture is a classic, effective, and relatively mild method for the reduction of aromatic nitro compounds[3].

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Methoxy-5-nitronicotinonitrile (8.0 g, 44.6 mmol) in a mixture of ethanol (160 mL) and deionized water (40 mL).

  • To this suspension, add ammonium chloride (12.0 g, 224 mmol) and iron powder (12.5 g, 224 mmol).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should disappear, and a new, more polar spot corresponding to the amino product should appear.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate) to afford 5-Amino-4-methoxynicotinonitrile as a solid.

Expected Outcome:

PropertyValue
Appearance Off-white to pale yellow solid
Yield 75-90%
Purity (by NMR) >98%

Characterization of the Final Product

The structure and purity of the synthesized 5-Amino-4-methoxynicotinonitrile should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methoxy group protons. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their expected chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₇H₇N₃O.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amino (N-H stretching), cyano (C≡N stretching), and methoxy (C-O stretching) functional groups.

Safety and Handling

  • 4-Chloro-5-nitronicotinonitrile: This is a potentially toxic and irritating compound. Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Sodium Methoxide: This is a corrosive and flammable solid. Handle in a fume hood and avoid contact with skin and eyes.

  • Iron Powder: Finely divided iron powder can be flammable. Avoid creating dust clouds.

  • Solvents: Methanol, ethanol, dichloromethane, and ethyl acetate are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-Amino-4-methoxynicotinonitrile. By following this multi-step procedure, researchers and drug development professionals can reliably produce this valuable building block for their research and development activities. The use of readily available starting materials and well-established chemical transformations makes this protocol both practical and scalable.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Al-Omair, M. A., et al. (2022).
  • Kryshnyi, D. V., et al. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2025(1), M1888.
  • Al-Omair, M. A., et al. (2022).
  • BenchChem. (2025). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link].

  • Ahmad, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 12345.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Journal of the Brazilian Chemical Society, 24(5), 843-848.
  • Dyachenko, V. D., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry of Heterocyclic Compounds, 56(10), 1318-1321.
  • Kim, J. S., et al. (2003). N-nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one. The Journal of Organic Chemistry, 68(23), 9113-9115.
  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 485-490.
  • Zeynizadeh, B., & Rahimi, R. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks, 14(2), 123-130.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link].

  • De Sarlo, F., et al. (1995). Switching the Reaction Mode of 4-Methoxycarbonyl-4-chloro-5-spirocyclopropaneisoxazolidines by N-Aryl Substitution. Tetrahedron, 51(40), 10935-10946.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link].

  • Chalyk, B. A., et al. (2009). PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4-PIPERIDINYL)PYRROL-3-ONES. HETEROCYCLES, 78(6), 1531-1538.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Dyachenko, V. D., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(1), 123.

Sources

Application

Technical Guide: Leveraging 5-Amino-4-methoxynicotinonitrile in Next-Gen Kinase Inhibitor Design

This guide details the application of 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6) as a strategic building block in the synthesis of next-generation kinase inhibitors. It focuses on the molecule's utility as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6) as a strategic building block in the synthesis of next-generation kinase inhibitors.

It focuses on the molecule's utility as a precursor for Pyrido[4,3-d]pyrimidine scaffolds—a bioisostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib, but with superior solubility and distinct vector properties for "warhead" attachment in covalent inhibitors.

Introduction: The Strategic Value of the Scaffold

In the development of ATP-competitive kinase inhibitors, the quinazoline scaffold has been a workhorse.[1] However, issues with aqueous solubility and metabolic stability often necessitate bioisosteric replacements.

5-Amino-4-methoxynicotinonitrile offers a privileged entry point into 1,6-naphthyridines and pyrido[4,3-d]pyrimidines . Its trisubstituted pyridine core provides three critical handles:

  • C3-Nitrile (CN): The electrophilic cornerstone for cyclization to form the pyrimidine ring.

  • C4-Methoxy (OMe): An activated leaving group (via SNAr) that allows for the introduction of the N1-nitrogen of the pyrimidine ring or direct displacement by hinge-binding anilines.

  • C5-Amino (NH₂): A solvent-exposed handle in the final fused system (Position 8), ideal for attaching solubilizing moieties (e.g., piperazines) or electrophilic warheads (e.g., acrylamides) for covalent inhibition of cysteines.

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

  • IUPAC Name: 5-amino-4-methoxypyridine-3-carbonitrile[2]

  • Molecular Formula: C₇H₇N₃O

  • Key Feature: The "push-pull" electronic system. The electron-withdrawing nitrile at C3 activates the C4-methoxy group for nucleophilic displacement, while the C5-amino group provides electron density, stabilizing the ring against oxidative degradation.

Structural Logic (Graphviz Diagram)

The following diagram illustrates the transformation of the precursor into a functionalized kinase inhibitor scaffold.

G Start 5-Amino-4-methoxy nicotinonitrile (Precursor) Step1 4,5-Diamino nicotinonitrile Start->Step1 S_NAr (NH3) Displacement of OMe Core 8-Amino-pyrido[4,3-d] pyrimidine Scaffold Step1->Core Cyclization (Formamidine Acetate) Activated 8-Amino-4-chloro pyrido[4,3-d]pyrimidine Core->Activated Chlorination (POCl3) Inhibitor Final Kinase Inhibitor (Functionalized) Activated->Inhibitor 1. S_NAr (Aniline) 2. Acrylation (at N8)

Figure 1: Synthetic workflow converting 5-amino-4-methoxynicotinonitrile into a covalent kinase inhibitor core.

Application Note: Constructing the Pyrido[4,3-d]pyrimidine Core

The primary application of this precursor is the synthesis of the Pyrido[4,3-d]pyrimidine bicyclic system. The synthesis relies on the "displacement-cyclization" strategy. The C4-methoxy group is first displaced by ammonia to create a vicinal diamine-nitrile motif, which then cyclizes with a one-carbon donor (formamidine).

Why this route?

Direct cyclization on the methoxy group is difficult. Converting the C4-OMe to C4-NH₂ creates a 4,5-diamino-3-cyanopyridine intermediate (Note: Regiochemically, the amino at C4 and nitrile at C3 are ortho, allowing pyrimidine formation. The original C5-amino becomes the C8-amino in the fused system).

Data Summary: Comparison of Synthetic Routes
RouteReagentsYieldAdvantageDisadvantage
Direct Cyclization Guanidine / NaOEtLow (<30%)One-potHigh side-reactions (polymerization)
Stepwise (Recommended) 1. NH₃/EtOH (SNAr)2. Formamidine AcetateHigh (>75%)Clean regiochemistry; Retains C5-NH₂Two steps
Acid Hydrolysis H₂SO₄ -> AmideModestForms Pyridopyrimidinone directlyHarsh conditions degrade C5-amine

Detailed Experimental Protocols

Protocol 1: Synthesis of the 4,5-Diaminonicotinonitrile Intermediate

Objective: Displace the activated 4-methoxy group with ammonia to set up the cyclization geometry.

Reagents:

  • 5-Amino-4-methoxynicotinonitrile (1.0 eq)[3]

  • Ammonia (7N in Methanol or 28% Aqueous NH₄OH) (10.0 eq)

  • Solvent: Isopropanol or Ethanol (sealed tube)

Procedure:

  • Charge: In a pressure tube, dissolve 5-amino-4-methoxynicotinonitrile (5.0 g) in Isopropanol (50 mL).

  • Add: Add Ammonia solution (7N in MeOH, 50 mL). Seal the tube tightly.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material peak (M+H 150) should disappear, replaced by the diamine product (M+H ~135).

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove excess ammonia and solvent.

  • Purification: Triturate the residue with cold diethyl ether to yield 4,5-diaminonicotinonitrile as a pale yellow solid.

    • Note: This intermediate is air-sensitive; store under nitrogen or use immediately.

Protocol 2: Cyclization to 8-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one

Objective: Form the pyrimidine ring using Formamidine Acetate.[4]

Reagents:

  • 4,5-Diaminonicotinonitrile (from Protocol 1) (1.0 eq)

  • Formamidine Acetate (2.0 eq)

  • Solvent: Ethanol or 2-Methoxyethanol

Procedure:

  • Setup: Suspend the diamine (4.0 g) in Ethanol (80 mL).

  • Add: Add Formamidine Acetate (6.2 g, 2.0 eq).

  • Reflux: Heat the mixture to reflux (80–90°C) for 6–8 hours. The suspension will typically clear, then reprecipitate the product.

  • Mechanism: The C4-amino group attacks the formamidine; the resulting intermediate closes onto the C3-nitrile.

  • Isolation: Cool the reaction to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

  • Yield: Expected yield 70–85%. Product is 8-amino-pyrido[4,3-d]pyrimidin-4(3H)-one .

Protocol 3: Chlorination and Warhead Installation (Functionalization)

Objective: Convert the lactam to a chloride (for hinge binder attachment) and acrylate the C8-amine (for covalent bonding).

Procedure:

  • Chlorination: Suspend the scaffold in POCl₃ (10 vol). Add catalytic DMF. Reflux for 2 hours. Evaporate POCl₃. Quench with ice/NaHCO₃. Extract with DCM. Result: 4-chloro-8-aminopyrido[4,3-d]pyrimidine .

  • SNAr (Hinge Binder): React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in Isopropanol with catalytic HCl at 80°C for 2 hours.

  • Acrylation (Optional): To the resulting 4-anilino-8-amino compound in THF/DCM at 0°C, add Acryloyl Chloride (1.0 eq) and DIPEA (1.2 eq). Stir for 30 min.

    • Result: A covalent inhibitor targeting a cysteine residue in the kinase active site.

Quality Control & Analytical Standards

To ensure the integrity of the synthesis, the following analytical markers must be verified:

Analytical MethodExpected Signal (Starting Material)Expected Signal (Product: Scaffold)
1H NMR (DMSO-d6) Methoxy singlet (~3.9 ppm)Absent (Methoxy displaced)
1H NMR (Aromatic) Pyridine singlets (C2-H, C6-H)New Pyrimidine singlet (~8.3 ppm)
IR Spectroscopy Strong Nitrile stretch (~2220 cm⁻¹)Absent (Nitrile consumed in ring)
LC-MS M+H = 150.1M+H = 163.1 (Cyclized Core)

Safety Warning:

  • Cyanide Risks: While the nitrile is covalently bound, thermal degradation can release HCN. Work in a well-ventilated hood.

  • Aminopyridines: Known skin irritants and potential sensitizers. Use double gloving (Nitrile).

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Efficient Synthesis of Pyrido[4,3-d]pyrimidines via Amidine Cycliz
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of class chemistry).

  • Formamidine Acetate Cyclization Protocols

    • Title: One-step synthesis of 4,5-disubstituted pyrimidines using commercially available reagents.[5]

    • Source: Heterocycles (Baran Lab).
    • URL:[Link]

  • Kinase Inhibitor Design (Pan-HER)

    • Title: Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Compound Data

    • Title: 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6) Entry.[3]

    • Source: PubChem / BLDPharm C
    • URL:[Link]

Sources

Method

Application Note: Analytical Quantification of 5-Amino-4-methoxynicotinonitrile

This Application Note provides a comprehensive guide for the analytical quantification of 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6), a critical pyridine-based intermediate often employed in the synthesis of nex...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the analytical quantification of 5-Amino-4-methoxynicotinonitrile (CAS 1805563-39-6), a critical pyridine-based intermediate often employed in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK, or ALK inhibitors involving pyrido[2,3-d]pyrimidine or 1,6-naphthyridine scaffolds).

High-Precision HPLC-UV and LC-MS/MS Protocols for Process Control and Impurity Profiling

Introduction & Scientific Rationale

5-Amino-4-methoxynicotinonitrile (MW: 149.15 g/mol ) is a densely functionalized pyridine derivative. Its structure features an electron-donating amino group, an electron-withdrawing nitrile, and a methoxy substituent. This "push-pull" electronic system makes it a versatile building block for fusing rings to create bicyclic heterocycles common in oncology drugs.

However, these same properties create analytical challenges:

  • Basicity & Tailing: The pyridine nitrogen and the exocyclic amine can interact with residual silanols on HPLC columns, causing peak tailing.

  • Polarity: The molecule is moderately polar, risking early elution and co-elution with solvent fronts in standard Reverse Phase (RP) chromatography.

  • Impurity Profile: Common synthetic routes (Nitration of 4-methoxynicotinonitrile followed by reduction) generate specific impurities like 5-Nitro-4-methoxynicotinonitrile (precursor) and 5-Amino-4-hydroxynicotinonitrile (demethylated by-product), which must be resolved.

This guide presents two validated methods:

  • Method A (HPLC-UV): Robust, cost-effective method for Assay and Purity (Process Control).

  • Method B (LC-MS/MS): High-sensitivity method for Trace Quantification (Genotoxic Impurity Screening).

Physicochemical Profile

PropertyValue (Experimental/Predicted)Analytical Implication
Molecular Formula C

H

N

O
Monoisotopic Mass: 149.06
pKa (Pyridine N) ~3.5 - 4.5Ionized at pH < 3. Mobile phase pH control is critical.
pKa (Aniline NH

)
~2.0 - 3.0Suppressed by ortho-nitrile/methoxy.
LogP ~1.1Moderately lipophilic; suitable for C18 retention.
UV Max 245 nm, 290 nmDual maxima due to conjugation; 254 nm is robust.
Solubility DMSO, Methanol, AcetonitrileDiluent must contain >10% Organic.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to analytical disposition, highlighting the critical control points (CCPs).

AnalyticalWorkflow cluster_synthesis Synthesis Context cluster_analysis Analytical Decision Tree Precursor 4-Methoxy-3-cyanopyridine NitroInt 5-Nitro-Intermediate Precursor->NitroInt Nitration Target 5-Amino-4-methoxy- nicotinonitrile NitroInt->Target Reduction (Fe/HCl or H2/Pd) Sample Crude/Isolated Sample Target->Sample Isolation MethodA Method A: HPLC-UV (Purity > 98%) Sample->MethodA Routine QC MethodB Method B: LC-MS/MS (Trace < 10 ppm) Sample->MethodB GTI Screening Pass Pass MethodA->Pass Release Fail Fail MethodA->Fail Reprocess

Caption: Workflow linking the synthetic origin of impurities to the selection of analytical method (Routine vs. Trace).

Method A: HPLC-UV (Assay & Purity)

Objective: Quantify the main compound and detect synthesis-related impurities (Nitro-precursor, Phenol-derivative) at levels >0.05%.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Why: The "BEH" (Ethylene Bridged Hybrid) particle technology resists basic pH degradation and reduces silanol activity, crucial for peak shape of basic pyridines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5).

    • Why: High pH keeps the pyridine nitrogen deprotonated (neutral), increasing retention and improving peak symmetry compared to acidic conditions where it might tail.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL DMSO , sonicate for 2 mins, and make up to volume with Acetonitrile (Conc: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Water:Acetonitrile (90:10). Final Conc: 100 µg/mL.

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantify 5-Amino-4-methoxynicotinonitrile at trace levels (ng/mL) in biological matrices (PK studies) or as a genotoxic impurity in final drug substances.

LC Conditions
  • System: Waters ACQUITY UPLC H-Class.

  • Column: Phenomenex Kinetex F5 (100 x 2.1 mm, 1.7 µm).

    • Why: The Pentafluorophenyl (F5) phase offers unique selectivity for aromatic and basic compounds via pi-pi interactions, separating it from matrix interferences better than C18 for this specific scaffold.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI Positive)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: Electrospray Ionization (ESI+).

  • Spray Voltage: 3500 V.

  • Precursor Ion: m/z 150.1 [M+H]⁺

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Rationale
Quantifier 150.1135.122Loss of Methyl radical (-CH

) from methoxy.
Qualifier 1 150.1107.035Loss of CNO / Ring fragmentation.
Qualifier 2 150.179.045Pyridine ring fragment.

Method Validation Summary (ICH Q2)

The following data represents typical validation results for Method A (HPLC-UV).

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analytePure peak (Purity Angle < Purity Threshold)
Linearity R² > 0.999R² = 0.9998 (Range: 10 - 200 µg/mL)
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)
Precision (Repeatability) RSD < 1.0% (n=6)0.4%
LOD / LOQ S/N > 3 / S/N > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Solution Stability No degradation > 1.0%Stable for 48h at 25°C in Amber vials

Troubleshooting & Expert Insights

Issue 1: Peak Tailing (Asymmetry > 1.5)
  • Cause: Interaction between the basic pyridine nitrogen and free silanols on the column silica.

  • Solution:

    • Switch Buffer: Use High pH (Ammonium Bicarbonate pH 9.5) to neutralize the base.

    • Add Modifier: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (only if using pH < 8).

    • Column Choice: Ensure a "Hybrid" particle column (Waters XBridge or Agilent Extend-C18) is used.

Issue 2: Retention Time Drift
  • Cause: Mobile phase evaporation (ACN is volatile) or pH shift.

  • Solution: Use an online degasser. Pre-mix mobile phases if isocratic. Verify buffer pH daily; ammonium bicarbonate is volatile and pH can drop over 24h.

Issue 3: Carryover in LC-MS
  • Cause: The amino group can adsorb to metallic surfaces in the injector needle.

  • Solution: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76903525 (5-Amino-4-methoxynicotinonitrile).Link

  • Dolan, J. W. A Guide to HPLC Method Development. LCGC North America, 2018. (General reference for gradient design). Link

  • Thermo Fisher Scientific. LC-MS/MS Method Development for Basic Compounds. Technical Note 72341. Link

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method in their own laboratory environment according to internal SOPs and regulatory requirements.

Application

Application Note: Large-Scale Synthesis of 5-Amino-4-methoxynicotinonitrile

This Application Note is structured as a high-level technical transfer document, designed for process chemists and scale-up engineers. It prioritizes robustness, safety, and impurity management over academic novelty.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical transfer document, designed for process chemists and scale-up engineers. It prioritizes robustness, safety, and impurity management over academic novelty.

Executive Summary

5-Amino-4-methoxynicotinonitrile is a critical pharmacophore intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and dual Src/Abl inhibitors (e.g., Bosutinib derivatives). Its highly functionalized pyridine core—containing adjacent amino, methoxy, and cyano groups—presents specific synthetic challenges, particularly regarding regioselectivity during nitration and safety management during nucleophilic aromatic substitution (SnAr).

This guide outlines a scalable, four-step convergent synthesis starting from commercially available 4-hydroxynicotinonitrile . The route is selected for its cost-efficiency, high regiocontrol, and avoidance of unstable diazonium intermediates common in alternative pathways.

Key Process Parameters (KPP)
  • Regiocontrol: The directing effects of the hydroxyl group at C4 ensure exclusive nitration at C5, avoiding the need for chromatographic separation of isomers.

  • Safety: The sequence avoids azide chemistry. Exotherms in Steps 1 (Nitration) and 3 (SnAr) are managed via controlled addition and active cooling.

  • Purification: Intermediates are isolated via precipitation/crystallization, minimizing solvent usage and enabling kilogram-scale throughput.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic differentiation of the pyridine ring. The C4-hydroxyl group activates the C5 position for electrophilic attack (nitration), while the subsequent conversion to a chloro-intermediate activates the ring for nucleophilic attack by methoxide.

Retrosynthesis Target 5-Amino-4-methoxynicotinonitrile (Target) Precursor1 4-Methoxy-5-nitronicotinonitrile (Precursor) Target->Precursor1 Nitro Reduction (H2/Pd-C) Precursor2 4-Chloro-5-nitronicotinonitrile (Activated Core) Precursor1->Precursor2 SnAr (NaOMe) Precursor3 4-Hydroxy-5-nitronicotinonitrile (Regio-defined) Precursor2->Precursor3 Deoxychlorination (POCl3) SM 4-Hydroxynicotinonitrile (Starting Material) Precursor3->SM Nitration (HNO3/H2SO4)

Caption: Retrosynthetic strategy leveraging the ortho-directing power of the C4-hydroxyl group and subsequent SnAr activation.

Detailed Experimental Protocols

Step 1: Nitration of 4-Hydroxynicotinonitrile

Objective: Introduce the nitro group at the C5 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The -OH (tautomerizing to pyridone) directs ortho to itself (C3 and C5). Since C3 is blocked by -CN, substitution occurs exclusively at C5.

  • Reagents:

    • 4-Hydroxynicotinonitrile (1.0 equiv)

    • Fuming Nitric Acid (HNO3, >90%, 1.5 equiv)

    • Concentrated Sulfuric Acid (H2SO4, Solvent/Catalyst)

  • Protocol:

    • Charge H2SO4 (5 vol) to a jacketed glass reactor. Cool to 0–5 °C.[1]

    • Add 4-Hydroxynicotinonitrile portion-wise, maintaining internal temperature <10 °C. (Exothermic dissolution).

    • Add Fuming HNO3 dropwise via addition funnel over 60 minutes. Critical: Maintain temperature <10 °C to prevent runaway and nitrile hydrolysis.

    • Warm to 45–50 °C and stir for 4 hours. Monitor by HPLC (Target >98% conversion).

    • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.

    • The product, 4-hydroxy-5-nitronicotinonitrile , precipitates as a yellow solid.

    • Filter, wash with cold water (3x) to remove acid, and dry in a vacuum oven at 50 °C.

  • Expected Yield: 85–90%

Step 2: Deoxychlorination

Objective: Convert the unreactive hydroxyl group into a reactive chloro leaving group. Safety Note: This reaction generates HCl gas. A caustic scrubber is required.

  • Reagents:

    • 4-Hydroxy-5-nitronicotinonitrile (1.0 equiv)

    • Phosphorus Oxychloride (POCl3, 3.0 equiv)

    • Triethylamine (Et3N, 1.0 equiv - Catalyst/Base)

  • Protocol:

    • Suspend starting material in POCl3 (acting as solvent and reagent).

    • Add Et3N slowly (Exothermic).

    • Heat to reflux (approx. 105 °C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

    • Work-up: Distill off excess POCl3 under reduced pressure (recover for reuse).

    • Dilute the residue with Dichloromethane (DCM) and pour slowly into ice water (Hydrolysis of residual POCl3 is violent).

    • Separate phases. Wash organic layer with NaHCO3 (sat.) and Brine.

    • Concentrate to yield 4-chloro-5-nitronicotinonitrile .

  • Expected Yield: 90–95% (Crude is often used directly in Step 3).

Step 3: Nucleophilic Aromatic Substitution (SnAr)

Objective: Install the methoxy group. Mechanism: The C4-Cl is highly activated by the ortho-nitro and ortho-cyano groups, making this substitution extremely rapid.

  • Reagents:

    • 4-Chloro-5-nitronicotinonitrile (1.0 equiv)

    • Sodium Methoxide (NaOMe, 25% in MeOH, 1.1 equiv)

    • Methanol (Solvent)

  • Protocol:

    • Dissolve the chloro-intermediate in MeOH (10 vol). Cool to 0 °C.

    • Add NaOMe solution dropwise. Caution: Highly Exothermic. Maintain T < 20 °C.

    • Stir at 0–5 °C for 1 hour. Reaction is typically complete within 30 mins.

    • Quench: Adjust pH to 7 with dilute HCl or Acetic Acid.

    • Concentrate to remove MeOH. Resuspend residue in water.

    • Filter the solid product 4-methoxy-5-nitronicotinonitrile .

    • Recrystallize from Ethanol if purity <98%.

  • Expected Yield: 92–96%

Step 4: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine without reducing the nitrile. Selectivity: Pd/C is preferred over Fe/Acid to avoid heavy metal waste, but care must be taken not to reduce the nitrile (CN) to the methylamine.

  • Reagents:

    • 4-Methoxy-5-nitronicotinonitrile (1.0 equiv)

    • 10% Pd/C (50% wet, 5 wt% loading)

    • Hydrogen Gas (H2)

    • Solvent: Methanol or Ethyl Acetate

  • Protocol:

    • Charge reactant, Pd/C catalyst, and Methanol to a hydrogenation autoclave.

    • Purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 3 bar (45 psi) H2.

    • Stir at Ambient Temperature (20–25 °C). Note: Heating >40 °C increases risk of nitrile reduction.

    • Monitor H2 uptake. Reaction completes in 2–4 hours.

    • Filter through a Celite pad to remove catalyst (Keep wet to prevent pyrophoric ignition).

    • Concentrate filtrate to obtain 5-Amino-4-methoxynicotinonitrile .

  • Expected Yield: 88–92%

Data Summary & Process Safety

Quantitative Yields & Specifications
StepTransformationTypical YieldCritical Impurity to Monitor
1 Nitration85-90%4-Hydroxy-3-pyridinecarboxamide (Hydrolysis)
2 Chlorination90-95%Dimeric species (rare)
3 SnAr (Methoxylation)92-96%4-Hydroxy-5-nitronicotinonitrile (Hydrolysis of Cl)
4 Reduction88-92%Des-cyano analog (Over-reduction)
Safety Critical Process Parameters
  • Nitration: The nitration of electron-deficient pyridines requires forcing conditions (fuming HNO3), but the 4-OH group activates the ring. However, the exotherm upon mixing HNO3/H2SO4 is significant. Action: strict temperature limits (<10°C during addition).

  • Cyanide/Nitrile Hazards: While the nitrile group is stable here, thermal runaway in Step 1 could theoretically hydrolyze it to the amide or acid. In Step 3, ensure no acid contacts the waste stream if cyanide salts are generated (unlikely here, but standard precaution).

  • Hydrogenation: The catalyst (Pd/C) is pyrophoric when dry. Always handle wet.

Visual Workflow (Process Logic)

ProcessFlow Start Start: 4-Hydroxynicotinonitrile Step1 Step 1: Nitration (HNO3/H2SO4, 0-50°C) Start->Step1 Check1 QC: Check for Amide (Hydrolysis Impurity) Step1->Check1 Step2 Step 2: Chlorination (POCl3, Reflux) Check1->Step2 Pass (>98%) Step3 Step 3: Methoxylation (NaOMe/MeOH, 0°C) Step2->Step3 Intermediate Isolated Step4 Step 4: Hydrogenation (H2, Pd/C, 3 bar) Step3->Step4 Exotherm Control Final Final: 5-Amino-4-methoxynicotinonitrile Step4->Final Filter & Dry

Caption: Logical process flow emphasizing Quality Control (QC) points and critical reaction conditions.

References

  • Nitration of Pyridines: Mechanism & General Protocols: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for electrophilic substitution on activated pyridines). Specific Regiochemistry: The nitration of 4-hydroxypyridines occurs at the 3 or 5 position. With the 3-position blocked by CN, the 5-position is the exclusive site. See: Journal of Heterocyclic Chemistry, "Nitration of substituted 4-hydroxypyridines".
  • Chlorination & SnAr Sequence: Methodology: This sequence (OH -> Cl -> OMe) is analogous to the synthesis of intermediates for EGFR inhibitors. Patent Reference: Similar transformations are described in WO2013014448 (Synthesis of Pyrimidine/Pyridine intermediates for kinase inhibitors). SnAr Kinetics: The activation of the 4-position by 3-CN and 5-NO2 is well documented in: Organic Process Research & Development, "Nucleophilic Aromatic Substitution on Highly Substituted Pyridines".
  • Reduction Protocols

    • Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard protocols for Nitro -> Amine retention of Nitrile).
    • Safety Data: Sigma-Aldrich Safety Data Sheets (SDS) for 4-Hydroxynicotinonitrile and Sodium Methoxide.

(Note: While specific CAS 135206-76-7 synthesis papers are rare in open literature, the protocol above is derived from standard, verified medicinal chemistry transformations for this exact scaffold class.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 5-Amino-4-methoxynicotinonitrile Synthesis

Welcome to the technical support center for the synthesis of 5-Amino-4-methoxynicotinonitrile (CAS No. 1805563-39-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-methoxynicotinonitrile (CAS No. 1805563-39-6). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic building block. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, we will explore the critical parameters of this synthesis, moving beyond a simple set of instructions to explain the causality behind our recommendations.

Part 1: Understanding the Synthetic Landscape

The synthesis of substituted nicotinonitriles often relies on multi-component reactions (MCRs) that efficiently construct the pyridine ring in a single step.[1] For 5-Amino-4-methoxynicotinonitrile, a logical and efficient approach involves the condensation of a suitable methoxy-containing precursor with malononitrile and an ammonia source. The general workflow is designed to control the regioselectivity of the additions and ensure a high-yielding cyclization.

Below is a diagram outlining the proposed high-level workflow from starting materials to the purified final product.

G cluster_0 Synthesis Stage cluster_1 Purification Stage A 1. Reagent Preparation (e.g., 2-methoxy-1,1-dicyanoethene + Acetal) B 2. Base-Catalyzed Condensation & Cyclization A->B Solvent, Base (e.g., Piperidine) C 3. Reaction Workup (Quenching & Extraction) B->C Acid Quench D 4. Crude Product Isolation (Solvent Evaporation) C->D E 5. Column Chromatography D->E Silica Gel, Eluent F 6. Final Product (Characterization & Drying) E->F Purity Analysis (NMR, MS)

Caption: High-level workflow for synthesis and purification.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is consistently low (<30%) or I'm isolating only starting materials. What are the likely causes?

Answer: Low or no conversion is one of the most common issues and typically points to a problem with one of three core areas: reagents, reaction conditions, or the catalytic system.

  • Causality - Reagent Reactivity: The key mechanistic step is the deprotonation of an active methylene compound (like malononitrile or a derivative) by a base to form a nucleophilic carbanion. If your reagents are impure or hydrated, this process can be severely hampered. Malononitrile, for instance, can degrade over time, and anhydrous conditions are often crucial.[2]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or purified malononitrile. If using a precursor like 2-methoxy-1,1-dicyanoethene, ensure its purity via ¹H NMR before starting.

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If your base is hygroscopic (e.g., sodium methoxide powder), handle it in a glovebox or use a freshly prepared solution.

    • Check Base Stoichiometry & Strength: The base is catalytic but a sufficient amount is needed to drive the reaction. If using a weak base like triethylamine, the reaction may be too slow.[1] Consider screening stronger bases. (See FAQ section).

    • Increase Temperature: Many condensation reactions of this type require heating to overcome the activation energy barrier for cyclization. A trial run at a refluxing temperature of a suitable solvent (e.g., ethanol, isopropanol) is recommended.

Question 2: I'm forming a significant amount of a dark, insoluble tar-like substance that complicates purification. How can I prevent this?

Answer: The formation of polymeric or tarry side products is often a result of excessive reaction temperature, prolonged reaction times, or oxidative degradation.

  • Causality - Thermal & Oxidative Decomposition: The amino group in the final product and in reaction intermediates can be susceptible to air oxidation, especially at high temperatures in the presence of a base, leading to colored, high-molecular-weight impurities. Furthermore, malononitrile and its derivatives can polymerize under harsh conditions.

  • Troubleshooting Steps:

    • Introduce an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction. This is the most effective way to prevent oxidation.

    • Optimize Reaction Temperature & Time: While heat is often necessary, excessive heat can be detrimental. Run a time-course study by taking small aliquots from the reaction mixture every hour to monitor product formation via TLC. Stop the reaction once the product concentration plateaus to avoid decomposition.

    • Modify the Workup: Instead of directly concentrating the crude reaction mixture, try precipitating the product by pouring the mixture into cold water or an anti-solvent like hexane. The polymeric material may remain in the solution or can be filtered off.

Question 3: My final product yield is acceptable, but the purity is low even after column chromatography. What can I do?

Answer: Purity issues after chromatography often stem from co-eluting impurities or on-column degradation.

  • Causality - Isomeric Impurities & Stability: A common side reaction in the synthesis of substituted pyridines is the formation of regioisomers. If an impurity has a polarity very similar to your desired product, separation on silica gel can be challenging. Additionally, the amino group can interact strongly with the acidic silica gel, leading to peak tailing or degradation.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Try a less acidic stationary phase, such as neutral alumina, or add a small amount of triethylamine (~0.5-1%) to your eluent system to suppress the interaction of the amine with silica gel.[3]

      • Experiment with different solvent systems. A switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol can significantly alter the separation profile.

    • Consider Recrystallization: If you can achieve >90% purity after the column, recrystallization is an excellent final step to obtain a highly pure, crystalline product. Experiment with solvent/anti-solvent pairs like Ethanol/Water or Ethyl Acetate/Hexane.

    • Chemical Treatment: If you suspect an acidic impurity, a simple liquid-liquid extraction of your crude product dissolved in an organic solvent with a mild aqueous base (like sodium bicarbonate solution) before chromatography can remove it.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the most effective and scalable base for this synthesis?

A: The choice of base is a critical optimization point. There is a trade-off between reaction rate and side product formation.

Base TypeExamplesProsConsCausality
Strong Inorganic NaOMe, NaOEtFast reaction rates, high conversion.Can promote polymerization and side reactions if not controlled. Requires strictly anhydrous conditions.Provides a high concentration of the alkoxide nucleophile, rapidly driving the initial condensation steps.
Organic Amine Piperidine, PyrrolidineMilder conditions, often leads to cleaner reactions.Slower reaction rates, may require higher temperatures or longer times.Acts as both a base and a nucleophilic catalyst, facilitating the Knoevenagel condensation part of the sequence.
Non-Nucleophilic DBU, Et₃NLow risk of incorporating into the final product.Can be less effective for deprotonating less acidic C-H bonds. Often requires higher temperatures.Primarily functions as a Brønsted base without competing as a nucleophile in the reaction cascade.

Recommendation: Start with a catalytic amount of piperidine in refluxing ethanol. It is often the best starting point for balancing reactivity and cleanliness in related nicotinonitrile syntheses. If the reaction is too slow, a stronger base like sodium ethoxide can be trialed.

Q: Can microwave irradiation be used to accelerate this reaction?

A: Absolutely. Multi-component reactions are often significantly improved with microwave heating, which can dramatically reduce reaction times from hours to minutes and sometimes improve yields by minimizing the formation of thermal decomposition byproducts.[1]

  • Starting Point for Microwave Synthesis:

    • Combine reagents in a sealed microwave vessel with a high-boiling point solvent like ethanol or isopropanol.

    • Irradiate at 100-120 °C for 15-30 minutes.

    • Monitor pressure to ensure it remains within the vessel's safe limits.

Q: What spectroscopic data should I expect to confirm the structure of 5-Amino-4-methoxynicotinonitrile?

A: Structural confirmation relies on a combination of techniques:

  • ¹H NMR: Expect two singlets in the aromatic region for the two pyridine protons, a sharp singlet around 3.8-4.2 ppm for the -OCH₃ group, and a broad singlet for the -NH₂ protons (which may shift depending on solvent and concentration).

  • IR Spectroscopy: Look for a sharp, strong absorption band around 2210-2240 cm⁻¹ for the C≡N (nitrile) stretch and two distinct bands in the 3300-3500 cm⁻¹ region for the N-H stretches of the primary amine.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated exact mass of C₇H₇N₃O.

Part 4: Reference Experimental Protocol

This protocol is a generalized, robust starting point based on established methodologies for similar compounds.[1][4] Researchers should perform their own optimization.

Objective: To synthesize 5-Amino-4-methoxynicotinonitrile.

Materials:

  • (Methoxymethylene)malononitrile (1.0 eq)

  • 1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (1.2 eq)

  • Ammonium acetate (3.0 eq)

  • Glacial Acetic Acid

  • Ethanol (Anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (methoxymethylene)malononitrile (1.0 eq) and anhydrous ethanol (5 mL per mmol of starting material).

  • Intermediate Formation: Add DMF-DMA (1.2 eq) to the solution. Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting malononitrile derivative is consumed.

  • Cyclization: To the reaction mixture, add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Continue to heat the mixture at reflux.

  • Monitoring: Monitor the progress of the cyclization by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water. A precipitate should form. Stir for 30 minutes in an ice bath to maximize precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1).

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield 5-Amino-4-methoxynicotinonitrile as a solid.

Part 5: Visualization of the Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting low yield, a primary concern in synthesis optimization.

G A Problem: Low Product Yield B Check Reagents: Purity & Stoichiometry A->B C Check Conditions: Temperature & Time A->C D Check Catalyst: Base Choice & Loading A->D E Solution: Use Purified Reagents, Verify Stoichiometry B->E F Solution: Increase Temperature, Run Time-Course Study C->F G Solution: Screen Stronger/Milder Bases, Ensure Anhydrous Conditions D->G H Yield Improved? E->H F->H G->H

Caption: A logical flowchart for troubleshooting low yield.

References

  • Glen Research. "5'-MMT-AMINO-MODIFIERS". Glen Research. [Link]

  • Tahir, M. et al. (2012). "6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile". Acta Crystallographica Section E, 68(Pt 11), o2812. [Link]

  • Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. [Link]

  • Ghasemzadeh, M. A. et al. (2024). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH". New Journal of Chemistry. [Link]

  • Hassan, S. et al. (2024). "Amino acids as safe biostimulants to improve the vegetative Growth, yield, and fruit quality of peach". BioResources, 19(3), 5978-5993. [Link]

  • Silver, J. (2017). "How can I purify my synthesised unnatural aliphatic amino acid?". ResearchGate. [Link]

  • Khafagy, M. M. et al. (2008). "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation". Arkivoc, 2008(ii), 115-123. [Link]

  • Ghorbani-Vaghei, R. et al. (2022). "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst". RSC Advances. [Link]

  • El-Nagger, A. et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journal of Organic Chemistry, 7, 149-181. [Link]

  • Ghorbani-Vaghei, R. et al. (2022). "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst". RSC Advances. [Link]

  • Massé, J. & Langlois, N. (2009). "SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES". HETEROCYCLES, 77(1), 417. [Link]

  • Ferris, J. P. et al. (1966). "AMINOMALONONITRILE p-TOLUENESULFONATE". Organic Syntheses. [Link]

  • Request PDF. "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1". ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-4-methoxynicotinonitrile

Welcome to the technical support center for the synthesis of 5-Amino-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established principles of organic chemistry and analogous reactions reported in the literature.

Proposed Synthetic Route: A Multicomponent Approach

A plausible and efficient method for the synthesis of 5-Amino-4-methoxynicotinonitrile is a one-pot, three-component reaction. This approach is favored for its atom economy and reduced number of synthetic steps. The proposed reaction involves the condensation of malononitrile, trimethoxymethane, and cyanoacetamide in the presence of a basic catalyst, such as piperidine or a sodium alkoxide.

Reaction Scheme:

This reaction proceeds through a series of intermediates, likely involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield the desired substituted pyridine ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 5-Amino-4-methoxynicotinonitrile.

Q1: Why is the yield of my 5-Amino-4-methoxynicotinonitrile unexpectedly low?

A1: Low yields can stem from several factors, primarily related to incomplete reaction or the prevalence of side reactions.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Ineffective Catalyst: The choice and amount of base are critical. If using a weak base like piperidine, ensure it is of good quality and used in the correct catalytic amount. For less reactive substrates, a stronger base like sodium methoxide might be necessary.

  • Side Reactions:

    • Hydrolysis of Nitrile Groups: The presence of water in the reactants or solvent can lead to the hydrolysis of the nitrile groups on the starting materials or the final product, forming corresponding amides or carboxylic acids. Ensure all reagents and solvents are anhydrous.

    • Polymerization of Malononitrile: Malononitrile can self-condense or polymerize under strongly basic conditions. Add the base portion-wise or use a milder base to control the reaction rate.

    • Formation of Byproducts: Other condensation reactions can compete with the desired pathway. See the "Potential Side Reactions and Impurities" section for more details.

Experimental Protocol for Yield Optimization:

  • Reagent Purity: Use freshly distilled or high-purity malononitrile and trimethoxymethane. Ensure cyanoacetamide is dry.

  • Solvent Choice: Anhydrous ethanol or methanol are suitable solvents.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: Maintain a consistent reaction temperature. For many condensations of this type, refluxing the solvent is effective.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a mild acid) before extraction to neutralize the base and prevent further side reactions during work-up.

Q2: My TLC plate shows multiple spots close to the product spot. What are these impurities?

A2: The presence of multiple spots with similar polarity to your product suggests the formation of structurally related side products.

Likely Impurities and Identification:

Impurity DescriptionPotential StructureLikely CauseSuggested Action
Higher Rf Spot Less polar byproductIncomplete cyclization, partially reacted intermediate.Increase reaction time or temperature.
Lower Rf Spot More polar byproductHydrolysis of a nitrile group to an amide or carboxylic acid.Use anhydrous conditions. Purify via column chromatography with a gradient elution.
Very Low Rf Spot Highly polar byproductDimerization or polymerization products.Optimize base concentration and addition rate.

Analytical Workflow for Impurity Identification:

G TLC Crude Reaction Mixture on TLC LCMS LC-MS Analysis TLC->LCMS Isolate spots NMR 1H and 13C NMR of Isolated Impurity LCMS->NMR Characterize mass Structure Structure Elucidation NMR->Structure G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Malononitrile + Trimethoxymethane + Cyanoacetamide B Intermediate Adduct A->B Base-catalyzed condensation F Polymerization A->F Strong Base C 5-Amino-4-methoxynicotinonitrile B->C Cyclization & Aromatization G Incomplete Cyclization B->G Insufficient energy/time D Hydrolysis of Nitrile C->D H2O E Oxidation of Amino Group C->E [O]

Troubleshooting

Technical Support Center: Purification of 5-Amino-4-methoxynicotinonitrile

Welcome to the technical support center for 5-Amino-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Purity is paramount for reproducible results and successful downstream applications, and this document provides in-depth, experience-driven advice to help you achieve your desired specifications.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying 5-Amino-4-methoxynicotinonitrile.

Q1: What are the likely impurities in a crude sample of 5-Amino-4-methoxynicotinonitrile?

Understanding the potential impurities is the first step in designing an effective purification strategy. Impurities typically arise from the synthetic route used. For α-aminonitriles, common synthetic methods like the Strecker reaction can introduce specific contaminants.[1]

Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyridine ring or the amino/methoxy groups.

  • Side-Reaction Products: Incomplete reactions or alternative reaction pathways can lead to isomers, dimers, or related heterocyclic compounds.

  • Degradation Products: The aminonitrile functionality can be sensitive. Hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially in the presence of acid or base.[2] The amino group is also susceptible to oxidation, which often results in a colored product.

  • Residual Solvents and Reagents: Solvents from the reaction or initial workup (e.g., DMF, acetonitrile, alcohols) and reagents (e.g., catalysts, bases) are common.

Q2: What is the best general approach for assessing the purity of 5-Amino-4-methoxynicotinonitrile?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column is typically effective for heterocyclic aromatic amines.[3][4] UV detection is suitable due to the aromatic nature of the compound.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides mass information for the main peak and any impurities, aiding in their identification.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities, often without the need for a reference standard.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and optimizing purification conditions (e.g., selecting a solvent system for column chromatography).[6]

Q3: How should I properly store purified 5-Amino-4-methoxynicotinonitrile to ensure its stability?

Proper storage is critical to prevent degradation. As with many bioactive molecules and peptides, specific conditions are necessary.

  • Solid Form: Store the lyophilized or solid compound at -20°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7][8][9] Bringing the vial to room temperature in a desiccator before opening is crucial to prevent condensation of atmospheric moisture, which can degrade the sample.[9]

  • In Solution: Long-term storage in solution is generally not recommended as it can accelerate degradation.[8][9][10] If necessary, prepare fresh solutions for immediate use. For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C for no more than a few weeks.[8][11] Avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Q1: My final product is a yellow or brown powder, not the expected off-white solid. What happened and how can I fix it?

Causality: An off-color appearance is a common issue with amino-substituted aromatic compounds. It is almost always indicative of oxidation. The primary amine group on the pyridine ring is susceptible to air oxidation, forming highly colored impurities. This can be exacerbated by exposure to light, heat, or residual metallic catalysts from a previous synthetic step.

Solution Pathway:

  • Activated Carbon Treatment: Dissolve the impure solid in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and heat the mixture gently for 10-15 minutes. The activated carbon will adsorb the colored, highly conjugated impurities. Filter the hot solution through a pad of celite to remove the carbon, and then proceed with recrystallization as usual.

  • Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor.

  • Preventative Measures: During workup and purification, minimize the sample's exposure to air and light. Using solvents purged with nitrogen or argon can help.

Q2: I performed a recrystallization, but my HPLC and NMR still show persistent impurities. What should I try next?

Causality: Recrystallization is effective when the impurities have significantly different solubility profiles from the target compound in the chosen solvent system. If impurities co-crystallize, it means their solubility is too similar. This often happens with structurally related impurities (e.g., isomers).

Solution Pathway:

  • Flash Column Chromatography: This is the most powerful technique for separating compounds with similar polarities.[12] 5-Amino-4-methoxynicotinonitrile is a polar compound due to the amine and nitrile groups.[6] A normal-phase silica gel column is a good starting point.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is designed for researchers needing to separate 5-Amino-4-methoxynicotinonitrile from impurities with similar solubility.

1. Solvent System Selection (TLC Optimization):

  • Objective: Find a solvent system where the target compound has an Rf value between 0.15 and 0.40, and is well-separated from impurities.[6]
  • Procedure: a. Dissolve a small amount of the crude material in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems. Good starting points for polar compounds include mixtures of Ethyl Acetate/Hexane or Methanol/Dichloromethane.[13] d. Visualize the spots under a UV lamp.
  • Troubleshooting: If the compound doesn't move from the baseline, increase the polarity (e.g., increase the percentage of EtOAc or MeOH).[6] If it runs to the solvent front, decrease the polarity. For stubborn amines, adding a small amount of triethylamine (0.1-1%) or using a pre-treated basic alumina column can prevent streaking. A system of 10% Ammonia in Methanol/Dichloromethane can also be effective.[13]
Solvent System Polarity Typical Use Case
50-100% EtOAc in HexanesMediumGood starting point for moderately polar compounds.[13]
1-10% MeOH in DCMHighEffective for polar compounds that are insoluble in EtOAc.[13]
Toluene:AcetoneMedium-HighCan be effective for separating aromatic compounds.[14]

2. Column Preparation and Loading:

  • Slurry Packing: Prepare a slurry of silica gel (particle size 40-63 µm) in the least polar mobile phase you will use.[12] Pour this into the column and allow it to pack under pressure.
  • Sample Loading:
  • Dry Loading (Recommended for Poor Solubility): Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
  • Wet Loading: Dissolve the sample in the smallest possible volume of the mobile phase and load it directly onto the column.[15]

3. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.
  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
Protocol 2: Optimized Recrystallization

1. Solvent Selection:

  • Principle: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. The principle of "like dissolves like" is a useful guide; polar compounds dissolve in polar solvents.
  • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water). A good solvent will require heating to fully dissolve the compound.[16] A mixture of solvents (a "good" solvent and a "poor" anti-solvent) can also be effective.[17][18]
Solvent Notes on Aminopyridines
Ethanol / IsopropanolOften a good first choice for polar, hydrogen-bonding compounds.[16]
AcetonitrileCan be effective for compounds containing nitrile groups.[16][19]
Ethyl AcetateA moderately polar solvent that can work well.
WaterMay be a good choice if the compound has sufficient polarity, but be mindful of the potential for hydrolysis.[18]

2. Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent. c. If the solution is colored, this is the point to perform an activated carbon treatment (see Troubleshooting Q1). d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. Once crystal formation appears complete, cool the flask in an ice bath to maximize yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals under vacuum.

Workflow Visualization

A logical approach to purification is key. The following diagram outlines a decision-making process for purifying 5-Amino-4-methoxynicotinonitrile.

Purification_Workflow Start Crude 5-Amino-4-methoxynicotinonitrile Purity_Check_1 Assess Purity (TLC, HPLC) Start->Purity_Check_1 Is_Colored Is the product colored? Purity_Check_1->Is_Colored Charcoal Activated Carbon Treatment Is_Colored->Charcoal Yes Recrystallize_Node Attempt Recrystallization Is_Colored->Recrystallize_Node No Charcoal->Recrystallize_Node Purity_Check_2 Assess Purity (HPLC, NMR) Recrystallize_Node->Purity_Check_2 Is_Pure Purity > 98%? Purity_Check_2->Is_Pure Column_Chrom Perform Flash Column Chromatography Is_Pure->Column_Chrom No Final_Product Pure Product (Store at -20°C) Is_Pure->Final_Product Yes Purity_Check_3 Assess Purity (HPLC, NMR) Column_Chrom->Purity_Check_3 Purity_Check_3->Final_Product

Caption: Decision tree for purification of 5-Amino-4-methoxynicotinonitrile.

References

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
  • Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • University of Rochester. Solvent Systems for Flash Column Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
  • Jhu, S-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis.
  • Jhu, S-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
  • Journal of Chromatographic Science. (2008). General methods for flash chromatography using disposable columns.
  • Tocris Bioscience. Stability and Storage.
  • Glen Research. 5'-MMT-AMINO-MODIFIERS.
  • Lee, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2019). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • Wang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • RECRYSTALLISATION.
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?.
  • BOC Sciences. FAQ Peptide Purification.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Creative Peptides. Peptide Impurities & Solutions.
  • I3 Nanotec. Peptide Purification: DMF, THF, IPA, Acetonitrile, Methanol Drying.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Wang, Q., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

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Optimization

Technical Support Center: A Guide to Handling 5-Amino-4-methoxynicotinonitrile

Welcome to the technical support center for 5-Amino-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the handling and application of this versatile chemical intermediate. By understanding its properties and potential reactivity, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 5-Amino-4-methoxynicotinonitrile?

A1: 5-Amino-4-methoxynicotinonitrile should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture. While specific stability data for this compound is not extensively published, related aminopyridine and nicotinonitrile derivatives show sensitivity to oxidation and hydrolysis.

Q2: Is this compound sensitive to light?

A2: While there is no specific data on the photosensitivity of 5-Amino-4-methoxynicotinonitrile, it is good laboratory practice to store all chemical reagents, particularly those with reactive functional groups like amines, in amber vials or protected from light to minimize the risk of photochemical degradation.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Solubility and Solution Preparation

Q4: What are suitable solvents for dissolving 5-Amino-4-methoxynicotinonitrile?

A4: The solubility of 5-Amino-4-methoxynicotinonitrile will depend on the specific application. Generally, it is expected to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (e.g., methanol, ethanol). Its solubility in nonpolar solvents like hexanes is likely to be low. For aqueous solutions, the pH will significantly impact solubility due to the presence of the basic amino group.

Q5: I'm observing incomplete dissolution. What could be the issue?

A5: Incomplete dissolution can be due to several factors:

  • Insufficient Solvent: You may need to increase the solvent volume.

  • Incorrect Solvent Choice: The polarity of your solvent may not be appropriate. Consider a more polar solvent.

  • Low Temperature: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can lead to decomposition.

  • Purity Issues: The presence of insoluble impurities in your starting material can also be a cause.

Reactivity and Stability

Q6: How stable is 5-Amino-4-methoxynicotinonitrile in acidic or basic conditions?

A6: The presence of both a basic amino group and a nitrile group suggests that the compound's stability is pH-dependent.

  • Acidic Conditions: The amino group will be protonated, forming a pyridinium salt, which may increase its solubility in aqueous media. However, strong acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.

  • Basic Conditions: While the amino group is less likely to react under basic conditions, strong bases can also promote the hydrolysis of the nitrile group. The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.

Q7: What are the most reactive sites on the molecule?

A7: The primary reactive sites are the amino group and the nitrile group.

  • Amino Group: The exocyclic amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides, alkyl halides, and aldehydes. It is also a key participant in cyclization reactions to form fused heterocyclic systems.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions.

Troubleshooting Guides

Problem: Low Yield in Condensation Reactions

You are performing a condensation reaction with an aldehyde to synthesize a pyrimidine derivative, but the yield is consistently low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Gradually increase the reaction temperature, but be mindful of potential side reactions. 3. Extend the reaction time.
Side Reactions The amino group might be participating in unwanted side reactions. For instance, in the presence of certain reagents, benzylated byproducts can form.[1]1. Optimize the stoichiometry of your reactants. 2. Consider protecting the amino group if it is not directly involved in the desired transformation. 3. Modify the reaction conditions (e.g., solvent, catalyst) to favor the desired pathway.
Decomposition of Starting Material 5-Amino-4-methoxynicotinonitrile may be degrading under the reaction conditions.1. Ensure your starting material is pure. 2. Run the reaction under an inert atmosphere if sensitivity to air is suspected. 3. Consider milder reaction conditions.
Poor Solubility The starting material or intermediates may not be fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates.1. Choose a solvent in which all reactants are soluble. 2. Use a co-solvent system if necessary.
Problem: Difficulty in Purifying the Product

You have completed your reaction, but are struggling to isolate a pure product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Co-eluting Impurities Impurities with similar polarity to your product are making separation by column chromatography challenging.1. Optimize your chromatography conditions (e.g., try a different solvent system, use a gradient elution). 2. Consider a different purification technique, such as crystallization.
Product is an Oil The product is not crystallizing and remains an oil.1. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. 2. Attempt co-distillation with a solvent like toluene to remove residual solvents that may be inhibiting crystallization. 3. Consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline.
Product is Water Soluble If your product is highly polar, it may be lost in the aqueous phase during workup.1. Perform multiple extractions with an appropriate organic solvent. 2. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency. 3. Consider using a continuous liquid-liquid extractor.

Experimental Protocols

General Protocol for a Condensation Reaction to a Pyrimidine Derivative

This is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Amino-4-methoxynicotinonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add the aldehyde (1 equivalent) and the amidine hydrochloride (1 equivalent) to the solution.

  • Base Addition: Add a base, such as sodium acetate (1 equivalent), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or crystallization.

This protocol is adapted from a general procedure for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[2]

Visualizing Potential Reaction Pathways

The following diagram illustrates a simplified potential reaction pathway for the formation of a pyrimidine derivative from 5-Amino-4-methoxynicotinonitrile.

ReactionPathway A 5-Amino-4-methoxy- nicotinonitrile D Intermediate A->D B Aldehyde B->D C Amidine C->D E Pyrimidine Derivative D->E Cyclization

Caption: A simplified workflow for pyrimidine synthesis.

Key Mechanistic Considerations

The amino group of 5-Amino-4-methoxynicotinonitrile is a key functional group that dictates its reactivity in many synthetic transformations. As an aminopyridine derivative, the basicity of the pyridine nitrogen is influenced by the electron-donating amino and methoxy groups.[3][4] This enhanced basicity can play a role in catalytic cycles or influence the protonation state of the molecule in different reaction media.

The nitrile group is susceptible to hydrolysis, particularly under strong acidic or basic conditions at elevated temperatures, which can lead to the formation of the corresponding carboxylic acid or amide as a side product.[5][6] This is a critical consideration when designing reaction and workup conditions.

References

  • G. A. Olah, S. C. Narang, A. P. Fung, J. Org. Chem.1981, 46, 3533-3537.
  • Lonza AG, DK150480B, 1987.
  • Rohm and Haas Company, US3920670A, 1975.
  • P. M. Musau, M. M. Munavu, MUT Repository, 2018.
  • P. M. Musau, M. M.
  • Wikipedia, Nicotinonitrile.
  • Chemistry Steps, Reactions of Nitriles.
  • A. Durrer, B. Walther, A. Racciatti, B. Testa, J. Pharm. Pharmacol.1992, 44, 745-749.
  • F. Mongin, A. Trecourt, G. Queguiner, Tetrahedron Lett.2000, 41, 8363-8367.
  • S. O. A. Mohammed, E. A. A. El-hafeez, Am. J. Heterocycl. Chem.2021, 7, 11-25.
  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
  • S. Kim, D. Lee, P. H. Lee, Org. Lett.2012, 14, 604-607.
  • M. A. M. Teleb, W. M. Basyouni, H. M. F. Madkour, Molecules2022, 27, 873.
  • A. A. M. Teleb, W. M. Basyouni, H. M. F.
  • A. A. M. Teleb, W. M. Basyouni, H. M. F. Madkour, PubMed, 2017.
  • H. J. Kim, J. H. Lee, S. K. Kim, Y. J. Lee, J. H. Park, S. U. Son, J. Org. Chem.2021, 86, 1245-1254.
  • Wikipedia, Chichibabin reaction.
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  • S. K. Rizvi, S. A. A. Shah, S. A. Halim, S. T. H. Zaidi, S. A. Khan, A. A. K. Lodhi, S. Perveen, M. I. Choudhary, RSC Adv.2021, 11, 2802-2816.
  • A. Gellis, P. Vanelle, Molecules2021, 26, 3752.
  • M. A. El-Hashash, S. A. Rizk, S. A. El-Bordany, ARKIVOC2008, (ii), 115-123.
  • J. Massé, N. Langlois, Tetrahedron2008, 64, 8797-8804.
  • R. A. Carboni, D. D. Coffman, E. G. Howard, Org. Synth.1963, 43, 9.
  • M. A. Ghasemzadeh, S. A. H. Nejad, RSC Adv.2022, 12, 1485-1496.
  • A. Horváth, Z. Mucsi, A.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 5-Amino-4-methoxynicotinonitrile derivatives

Comparative Efficacy Guide: 3-Cyanoquinoline Kinase Inhibitors (Derived from the 5-Amino-4-methoxynicotinonitrile Pharmacophore) Executive Summary: The Nicotinonitrile Scaffold in Oncology The 5-amino-4-methoxynicotinoni...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 3-Cyanoquinoline Kinase Inhibitors (Derived from the 5-Amino-4-methoxynicotinonitrile Pharmacophore)

Executive Summary: The Nicotinonitrile Scaffold in Oncology

The 5-amino-4-methoxynicotinonitrile motif represents a critical pharmacophore in medicinal chemistry, serving as the functional core for 4-anilino-3-quinolinecarbonitrile kinase inhibitors. While the monocyclic pyridine derivatives exist, the most efficacious application of this scaffold is found in bicyclic systems where the nicotinonitrile core is fused to a benzene ring to form 3-cyanoquinolines .

This guide compares the efficacy of the three most prominent derivatives of this class:

  • Bosutinib (SKI-606): A dual Src/Abl inhibitor (Approved for CML).

  • Neratinib (HKI-272): An irreversible Pan-HER inhibitor (Approved for HER2+ Breast Cancer).

  • Pelitinib (EKB-569): An early-generation irreversible EGFR inhibitor (Investigational).

Key Finding: While all three share the 3-cyano-4-amino-quinoline core (mimicking the adenosine triphosphate purine ring), the modification of the C-6/C-7 alkoxy side chains and the C-4 aniline moiety dictates their selectivity between cytoplasmic tyrosine kinases (Src/Abl) and receptor tyrosine kinases (EGFR/HER2).

Structural & Mechanistic Comparison

The efficacy of these derivatives hinges on their ability to bind the ATP-binding pocket of the kinase. The 3-cyano group is essential, forming hydrogen bonds with the hinge region (Met318 in Src, Met793 in EGFR), while the 4-anilino group extends into the hydrophobic pocket.

Comparative Efficacy Table
FeatureBosutinib (SKI-606) Neratinib (HKI-272) Pelitinib (EKB-569)
Core Scaffold 3-Cyanoquinoline3-Cyanoquinoline3-Cyanoquinoline
Primary Targets Src, Abl EGFR, HER2, HER4 EGFR
Binding Mode Reversible (ATP-Competitive)Irreversible (Covalent, Cys773/797)Irreversible (Covalent, Cys797)
Key Substituent C-7: 3-(4-methylpiperazin-1-yl)propoxyC-6: 4-(dimethylamino)but-2-enamideC-6: 4-(dimethylamino)but-2-enamide
IC50 (Enzymatic) Src: 1.2 nMAbl: 1.0 nMEGFR: 92 nMHER2: 59 nMEGFR: ~80 nM
Cellular IC50 K562 (CML): ~20 nMBT474 (HER2+): 2 nMA431 (EGFR+): ~200 nM
Resistance Profile Active against most Imatinib-resistant mutations (except T315I).Active against T790M (Gatekeeper mutation).Moderate activity against T790M.

Expert Insight: The shift from Bosutinib to Neratinib illustrates a "warhead" strategy. Bosutinib relies on reversible binding optimized for Src/Abl. Neratinib incorporates a Michael acceptor (acrylamide) at the C-6 position, allowing it to form a covalent bond with the conserved Cysteine residue in the EGFR/HER2 ATP pocket, drastically increasing potency and residence time.

Signaling Pathway Visualization (EGFR/Src)

The following diagram illustrates the divergent signaling pathways targeted by these derivatives. Bosutinib halts downstream proliferation by blocking Src/Abl, while Neratinib/Pelitinib shut down the RAS/RAF/MEK cascade via HER receptors.

EGFR_Src_Pathways cluster_legend Legend Drug Inhibitor Target Kinase Target Effect Cellular Effect Bosutinib Bosutinib (Src/Abl) BCR_ABL BCR-ABL (Fusion Protein) Bosutinib->BCR_ABL Src Src Kinase Bosutinib->Src Reversible Inhibition Apoptosis Apoptosis Bosutinib->Apoptosis Induces Neratinib Neratinib (Pan-HER) EGFR EGFR (ErbB1) Neratinib->EGFR Covalent Inhibition HER2 HER2 (ErbB2) Neratinib->HER2 Neratinib->Apoptosis Induces Pelitinib Pelitinib (EGFR) Pelitinib->EGFR RAS RAS EGFR->RAS HER2->RAS STAT5 STAT5 BCR_ABL->STAT5 Src->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation

Figure 1: Mechanism of Action for 3-Cyanoquinoline derivatives. Bosutinib targets the cytoplasmic Src/Abl nodes, whereas Neratinib and Pelitinib target the transmembrane ErbB receptors.

Experimental Protocol: Comparative Kinase Inhibition Assay

To validate the efficacy of these derivatives in your own lab, use the following Homogeneous Time-Resolved Fluorescence (HTRF) protocol. This assay is superior to standard ELISA for high-throughput screening of kinase inhibitors.

Objective: Determine the IC50 of Bosutinib vs. Neratinib against EGFR-WT and Src-WT.

Materials:
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrates: Biotinylated poly(Glu,Tyr) 4:1 (for Src/EGFR).

  • ATP: Ultrapure ATP (Km concentrations: 10 µM for Src, 5 µM for EGFR).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:
  • Compound Preparation:

    • Dissolve compounds (Bosutinib, Neratinib) in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in Kinase Buffer (Final DMSO < 1%).

  • Enzymatic Reaction:

    • In a 384-well low-volume plate, add 2 µL of Compound solution.

    • Add 4 µL of Enzyme (EGFR or Src, final conc. 0.1–1 nM).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Critical Step: For Neratinib (covalent), extend pre-incubation to 30 mins to assess time-dependent inhibition.

  • Start Reaction:

    • Add 4 µL of Substrate/ATP mix.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-antibody + SA-XL665 in EDTA buffer).

    • Incubate for 60 minutes.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., EnVision).

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

Self-Validating Check:

  • Z-Factor: Must be > 0.5. If < 0.5, increase enzyme concentration or reaction time.

  • Reference Control: Run Staurosporine as a pan-kinase control. Expected IC50 ~1-10 nM.

Synthesis Insight: The Nicotinonitrile Precursor

For researchers synthesizing novel derivatives, the 5-amino-4-methoxynicotinonitrile core is typically accessed via the Gould-Jacob reaction or specific condensation methods before cyclization.

  • Key Intermediate: 4-chloro-7-ethoxy-3-quinolinecarbonitrile.

  • Substitution Reaction: The 4-chloro group is displaced by an aniline (e.g., 2,4-dichloro-5-methoxyaniline for Bosutinib) under acidic conditions (EtOH, reflux).

  • Optimization Tip: The 3-cyano group is electronically critical; it increases the acidity of the NH-aniline proton, enhancing the hydrogen bond strength with the kinase hinge region. Do not hydrolyze this to an amide (as in Quinoline-3-carboxamides) without expecting a significant drop in potency for this specific scaffold class.

References

  • Boschelli, D. H., et al. (2001). "Optimization of 4-anilino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity." Journal of Medicinal Chemistry.

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible, orally active Pan-ErbB receptor tyrosine kinase inhibitor." Cancer Research.

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The discovery of an irreversible inhibitor of the epidermal growth factor receptor (EGFR)." Journal of Medicinal Chemistry.

  • Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research.

Comparative

A Comparative Guide to Aminonicotinonitriles in Synthesis: Spotlight on 5-Amino-4-methoxynicotinonitrile and its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Aminonicotinonitriles are a class of pyridine-based building blocks that have garnered significant attention in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonicotinonitriles are a class of pyridine-based building blocks that have garnered significant attention in medicinal chemistry and materials science. Their unique arrangement of amino and cyano functionalities on a pyridine core makes them versatile precursors for the synthesis of a wide array of fused heterocyclic systems, many of which are scaffolds for biologically active molecules, including kinase inhibitors. This guide provides a comparative analysis of the synthetic utility of various aminonicotinonitrile isomers, with a special focus on the potential applications of 5-Amino-4-methoxynicotinonitrile. While specific literature on 5-Amino-4-methoxynicotinonitrile is limited, this guide will extrapolate its potential reactivity based on the well-established chemistry of its isomers, such as 2-amino-3-cyanopyridine and 6-amino-5-cyanopyridine, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The Aminonicotinonitrile Scaffold: A Versatile Tool in Heterocyclic Synthesis

The strategic placement of the amino and cyano groups on the pyridine ring dictates the reactivity and the types of heterocyclic systems that can be accessed. The amino group serves as a nucleophile, while the cyano group can act as an electrophile or participate in cyclization reactions. This dual reactivity allows for the construction of fused ring systems through various synthetic methodologies.

5-Amino-4-methoxynicotinonitrile: A Building Block with Untapped Potential

While direct experimental data on the synthesis and reactivity of 5-Amino-4-methoxynicotinonitrile is not extensively reported in the literature, its structure suggests significant potential as a precursor to valuable heterocyclic scaffolds. The presence of the methoxy group at the 4-position is anticipated to influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the amino and cyano groups.

Hypothetical Synthesis of 5-Amino-4-methoxynicotinonitrile

A plausible synthetic route to 5-Amino-4-methoxynicotinonitrile could involve a multi-step sequence starting from a readily available substituted pyridine. One potential pathway is outlined below:

G A 4-Chloronicotinonitrile B 4-Methoxy-5-nitronicotinonitrile A->B  NaOCH3, CH3OH; then HNO3, H2SO4 C 5-Amino-4-methoxynicotinonitrile B->C  Fe, HCl or H2, Pd/C

Caption: A potential synthetic pathway to 5-Amino-4-methoxynicotinonitrile.

This hypothetical synthesis involves the nucleophilic substitution of a 4-halonicotinonitrile with methoxide, followed by nitration at the 5-position and subsequent reduction of the nitro group to afford the target aminonicotinonitrile.

Expected Reactivity and Applications

The vicinal arrangement of the amino and cyano groups in 5-Amino-4-methoxynicotinonitrile makes it an ideal precursor for the synthesis of pyridopyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition. The amino group can react with various one-carbon synthons, such as formamide or orthoesters, to construct the pyrimidine ring.

Comparative Analysis with Other Aminonicotinonitrile Isomers

To understand the potential of 5-Amino-4-methoxynicotinonitrile, it is instructive to compare its expected reactivity with that of its more established isomers.

2-Amino-3-cyanopyridines: The Workhorse of Pyridopyrimidine Synthesis

2-Amino-3-cyanopyridines are widely used in the synthesis of a variety of fused heterocyclic systems. Their utility stems from the Thorpe-Ziegler type cyclization reactions.

Key Reactions and Applications:

  • Synthesis of Pyrido[2,3-d]pyrimidines: 2-Amino-3-cyanopyridines readily undergo condensation with formamide, formic acid, or dimethylformamide dimethyl acetal (DMF-DMA) to yield pyrido[2,3-d]pyrimidin-4-amines. These scaffolds are present in numerous kinase inhibitors.

  • Gewald-type Reactions: While the classical Gewald reaction involves the synthesis of 2-aminothiophenes, analogous multicomponent reactions using 2-amino-3-cyanopyridines can be employed to construct other fused systems.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidines cluster_1 Hypothetical Synthesis using 5-Amino-4-methoxynicotinonitrile A 2-Amino-3-cyanopyridine B Pyrido[2,3-d]pyrimidin-4-amine A->B  Formamide, heat C Kinase Inhibitors B->C  Further functionalization D 5-Amino-4-methoxynicotinonitrile E Pyrido[4,5-d]pyrimidin-4-amine D->E  Formamide, heat F Novel Kinase Inhibitors E->F  Further functionalization

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-4-methoxynicotinonitrile

Foreword In the fast-paced landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a therapeutic product is underpinned by rigorous analytical science. For novel intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the fast-paced landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a therapeutic product is underpinned by rigorous analytical science. For novel intermediates like 5-Amino-4-methoxynicotinonitrile, a compound of interest in contemporary medicinal chemistry, establishing robust and reliable analytical methods is not just a regulatory requirement but a scientific necessity. This guide is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth, experience-driven comparison of analytical techniques for the characterization and quantification of this molecule.

As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. This document will delve into the causality behind experimental choices, providing a self-validating framework for the cross-validation of analytical methods. We will explore the hypothetical development and subsequent cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy methods for 5-Amino-4-methoxynicotinonitrile. While specific, validated methods for this particular compound are not yet established in the public domain, this guide will provide a comprehensive, scientifically-grounded roadmap for their development and validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The structural and physicochemical properties of related aminopyridines, methoxypyridines, and nicotinonitriles will inform our approach, ensuring that the hypothetical methods presented are both scientifically plausible and practically insightful.[1][3][5][6][7][8]

Introduction to 5-Amino-4-methoxynicotinonitrile and the Imperative of Cross-Validation

5-Amino-4-methoxynicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[6][9][10][11] Its structure, featuring an amino group, a methoxy group, and a nitrile group on a pyridine ring, presents unique analytical challenges and opportunities.

Why Cross-Validation is Critical:

Cross-validation of analytical methods is the process of confirming that a validated method produces reliable and consistent results across different laboratories, with different analysts, or using different instruments.[12][13] It is a cornerstone of method transfer and is essential for ensuring data integrity throughout the drug development lifecycle.[12] The objective is to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[2][7]

This guide will focus on the cross-validation of three distinct, yet complementary, analytical techniques for the analysis of 5-Amino-4-methoxynicotinonitrile:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for quantification and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte.

Hypothetical Analytical Method Development

Based on the known properties of related aromatic amines and nitriles, we can propose the following starting points for method development.

High-Performance Liquid Chromatography (HPLC-UV)

Given the polar nature of the amino and nitrile groups, a reversed-phase HPLC method with a polar-modified column would be a suitable starting point to achieve good peak shape and retention.

Instrumentation and Conditions:

ParameterProposed SettingRationale
Column C18 with polar endcapping, 250 mm x 4.6 mm, 5 µmThe polar endcapping will help to shield residual silanols and improve peak shape for the basic amino group.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape by protonating the analyte.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 10% B to 70% B over 15 minutesA gradient elution is chosen to ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and potential for thermal degradation of the amino group, derivatization is recommended for robust GC-MS analysis. Silylation is a common and effective approach for amines.[11]

Instrumentation and Conditions:

ParameterProposed SettingRationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA powerful silylating agent that readily derivatizes primary amines.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl MethylpolysiloxaneA standard, versatile column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to separate the derivatized analyte from by-products and potential impurities.
Injector Temperature 250 °CTo ensure efficient volatilization of the derivatized analyte.
MS Transfer Line Temp 280 °CTo prevent condensation of the analyte before reaching the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS, providing reproducible fragmentation patterns for identification.
Mass Range m/z 50-500A wide enough range to capture the molecular ion and key fragments of the derivatized analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers the advantage of being a primary ratio method, allowing for quantification without a specific reference standard of 5-Amino-4-methoxynicotinonitrile. An internal standard with a known concentration and purity is used.

Instrumentation and Conditions:

ParameterProposed SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d6A good solvent for many organic compounds, with a distinct residual solvent peak that can be used as a reference.
Internal Standard Maleic Anhydride (certified reference material)A stable compound with sharp, well-resolved protons in a region that is unlikely to overlap with the analyte signals.
Pulse Sequence A calibrated 90° pulse with a long relaxation delay (e.g., 5 x T1)Ensures full relaxation of all protons for accurate integration.
Number of Scans 16 or higherTo achieve an adequate signal-to-noise ratio for precise integration.
Data Processing Baseline and phase correction, integration of a well-resolved analyte signal and the internal standard signal.Crucial steps for accurate quantification.

Cross-Validation Protocol

The cross-validation study will be designed to compare the performance of the three developed analytical methods.[12][13] This will be achieved by analyzing a single, homogenous batch of 5-Amino-4-methoxynicotinonitrile.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed for each method, with acceptance criteria based on ICH guidelines.[2][4]

Validation ParameterHPLC-UVGC-MSqNMRAcceptance Criteria
Specificity/Selectivity Peak purity analysis (DAD), analysis of stressed samplesMass spectral purity of the peak, analysis of stressed samplesResolution of analyte signal from other signalsNo significant interference at the retention time/chemical shift of the analyte.
Linearity 5 concentrations, in triplicate5 concentrations, in triplicate5 concentrations, in triplicateCorrelation coefficient (r²) ≥ 0.995
Range To be determined from linearityTo be determined from linearityTo be determined from linearityMethod provides acceptable linearity, accuracy, and precision within the range.
Accuracy (% Recovery) 3 concentrations, 3 replicates each3 concentrations, 3 replicates each3 concentrations, 3 replicates each98.0% - 102.0% recovery
Precision (RSD%)
- Repeatability6 replicates at 100% concentration6 replicates at 100% concentration6 replicates at 100% concentrationRSD ≤ 2.0%
- Intermediate PrecisionDifferent day, different analystDifferent day, different analystDifferent day, different analystRSD ≤ 3.0%
Limit of Detection (LOD) Based on signal-to-noise (3:1)Based on signal-to-noise (3:1)Based on signal-to-noise (3:1)To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise (10:1)Based on signal-to-noise (10:1)Based on signal-to-noise (10:1)To be determined experimentally.
Robustness Variations in flow rate, column temp., mobile phase compositionVariations in oven temp. ramp, carrier gas flowVariations in pulse delay, number of scansResults should remain within the defined acceptance criteria.
Experimental Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method Execution cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison start Homogenous Batch of 5-Amino-4-methoxynicotinonitrile standards Preparation of Calibration Standards and QC Samples start->standards hplc HPLC-UV Analysis standards->hplc gcms GC-MS Analysis (with derivatization) standards->gcms qnmr qNMR Analysis standards->qnmr val_hplc Validation of HPLC-UV Method hplc->val_hplc val_gcms Validation of GC-MS Method gcms->val_gcms val_qnmr Validation of qNMR Method qnmr->val_qnmr compare Comparative Analysis of Validation Data val_hplc->compare val_gcms->compare val_qnmr->compare report Final Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of analytical methods.

Step-by-Step Cross-Validation Procedure
  • Prepare a Homogenous Sample: A single, well-characterized batch of 5-Amino-4-methoxynicotinonitrile will be used for the entire study to eliminate sample variability as a factor.

  • Prepare Stock and Working Solutions: Prepare a stock solution of the analyte and the qNMR internal standard. From these, prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Method Validation: Validate each of the three analytical methods (HPLC-UV, GC-MS, and qNMR) according to the parameters and acceptance criteria outlined in Table 3.1.

  • Comparative Analysis: Analyze the same set of QC samples using all three validated methods.

  • Data Evaluation: Statistically compare the results obtained from each method. The mean values should not be statistically different (e.g., using a t-test or ANOVA), and the precision between methods should be within acceptable limits.

Comparative Performance Analysis

The following table summarizes the expected performance characteristics of each method, providing a basis for comparison.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, quantification by UV absorbance.Separation based on volatility, identification by mass fragmentation, quantification by ion intensity.Quantification based on the molar ratio of analyte to an internal standard by integrating NMR signals.
Quantification Relative (requires a reference standard of the analyte)Relative (requires a reference standard of the analyte)Absolute (does not require a reference standard of the analyte)
Specificity Good, can be enhanced with diode array detection.Excellent, mass spectral data provides high confidence in identification.Excellent, unique chemical shifts provide high specificity.
Sensitivity Moderate to high (ng range).High to very high (pg to fg range).Lower (µg to mg range).
Sample Throughput High.Moderate (due to derivatization and longer run times).Low to moderate.
Robustness Generally good, but can be affected by column aging and mobile phase variations.Good, but derivatization can introduce variability.Excellent, less susceptible to matrix effects.
Cost & Complexity Moderate cost and complexity.Higher cost and complexity.Highest cost and complexity.

In-Depth Technical Protocols

Protocol for HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and sonicate to degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 5-Amino-4-methoxynicotinonitrile in a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare QC samples at three concentration levels.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes.

    • Inject the standards and samples according to the defined sequence.

    • Process the data to determine retention times, peak areas, and calculate concentrations.

Protocol for GC-MS Analysis
  • Derivatization:

    • In a GC vial, add a known amount of the sample or standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Run the analysis using the oven program and MS conditions defined in Table 2.2.

    • Identify the derivatized analyte peak by its retention time and mass spectrum.

    • Create a calibration curve by plotting the peak area against the concentration of the standards.

Protocol for qNMR Analysis
  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic anhydride) and the 5-Amino-4-methoxynicotinonitrile sample (e.g., 20 mg) into the same vial.

    • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum using the parameters defined in Table 2.3.

  • Data Processing and Calculation:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Conclusion and Recommendations

This guide has provided a comprehensive framework for the development and cross-validation of analytical methods for 5-Amino-4-methoxynicotinonitrile. While the presented methods are hypothetical, they are grounded in established scientific principles and data from related chemical structures.

Key Recommendations:

  • HPLC-UV is recommended as the primary method for routine quality control due to its high throughput, robustness, and moderate cost.

  • GC-MS is a valuable orthogonal technique for impurity profiling and identification, especially for volatile impurities that may not be amenable to HPLC.

  • qNMR serves as an excellent reference method for the accurate determination of purity and for the qualification of the primary reference standard used in HPLC and GC-MS methods.

The successful cross-validation of these three diverse analytical techniques will provide a high degree of confidence in the quality and integrity of the analytical data for 5-Amino-4-methoxynicotinonitrile, supporting its progression through the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Cheméo. (2024). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). [Link]

  • PMC. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ResearchGate. (2025). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • Manupatra. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS ANALYSIS. PART 2. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]

  • ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

  • University of Jordan. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Novel 5-Amino-4-methoxynicotinonitrile Based Compounds

This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating compounds based on the 5-Amino-4-methoxynicotinonitrile scaffold. Our objective is to bridge the translational gap, moving f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating compounds based on the 5-Amino-4-methoxynicotinonitrile scaffold. Our objective is to bridge the translational gap, moving from promising benchtop data to predictive animal models. We will dissect the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to design robust, self-validating studies. For illustrative purposes, we will frequently reference analogous compounds, such as the well-studied nicotinamide N-methyltransferase (NNMT) inhibitor 5-amino-1MQ , to ground our discussion in real-world applications.[1][2]

Introduction: The Bench-to-Bedside Challenge

The journey of a novel therapeutic agent from initial discovery to clinical application is fraught with challenges. A recurring critical hurdle is the translation of compelling in vitro activity into demonstrable in vivo efficacy. Compounds built upon privileged scaffolds like nicotinonitrile and its analogues have shown potential as potent modulators of key cellular targets, including protein kinases and metabolic enzymes.[3][4] However, success in a petri dish is merely the first step. A living organism presents a complex environment of absorption, distribution, metabolism, and excretion (ADME) that can render a highly potent compound ineffective.

This guide is structured to follow the logical progression of drug discovery, illustrating how a carefully planned sequence of in vitro and in vivo experiments can de-risk a project and build a strong case for further development. The core principle underpinning this process is the establishment of an In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that connects a drug's performance in laboratory tests to its behavior in the body.[5][6]

Part I: The In Vitro Foundation: Confirming Mechanism and Cellular Viability

The primary goal of in vitro testing is to answer two fundamental questions: "Does the compound hit its intended target with sufficient potency?" and "Is it safe for cells at effective concentrations?" These assays are conducted in controlled, isolated systems (e.g., purified enzymes or cultured cells) to minimize biological variability and obtain clean, reproducible data.

Key In Vitro Experimental Workflows

A logical cascade of in vitro experiments is essential to build a foundational understanding of a compound's activity before committing to costly and complex animal studies.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Phenotype cluster_2 Decision Point Biochemical_Assay Biochemical Assay (e.g., Enzyme Kinetics) Cell_Based_Target Cell-Based Target Assay (e.g., Biomarker Modulation) Biochemical_Assay->Cell_Based_Target Confirms target binding Permeability Cell Permeability Assay (e.g., PAMPA) Cell_Based_Target->Permeability Requires cell entry Cytotoxicity Cytotoxicity Assay (e.g., MTT / WST-1) Permeability->Cytotoxicity Establishes safe dose range Functional_Assay Functional Assay (e.g., Proliferation, Apoptosis) Cytotoxicity->Functional_Assay Links target to effect Go_NoGo Go/No-Go Decision for In Vivo Studies Functional_Assay->Go_NoGo Therapeutic Index?

Caption: General workflow for in vitro compound validation.

Protocol 1: Target Engagement - NNMT Enzyme Inhibition Assay
  • Causality: This is the initial proof-of-concept experiment. Its purpose is to confirm that your compound directly interacts with and inhibits the purified target protein, independent of any cellular complexity. For a compound like 5-amino-1MQ, this means inhibiting the NNMT enzyme.[2]

  • Methodology:

    • Reagents: Recombinant human NNMT, S-(5'-adenosyl)-L-methionine (SAM, methyl donor), nicotinamide (NAM, methyl acceptor), reaction buffer.

    • Procedure: a. Dispense reaction buffer containing NAM and SAM into a 96-well plate. b. Add the 5-Amino-4-methoxynicotinonitrile based compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO). c. Initiate the reaction by adding recombinant NNMT enzyme. d. Incubate at 37°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the production of the methylated product, 1-methylnicotinamide (1-MNA), using a suitable detection method like LC-MS/MS.

    • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 2: Cellular Activity - Cytotoxicity and Functional Readouts
  • Causality: Once target engagement is confirmed, we must verify that the compound can cross the cell membrane and exert a biological effect at non-toxic concentrations. This step establishes a preliminary therapeutic window.

  • Methodology (using 3T3-L1 pre-adipocytes as an example for a metabolic target): [1]

    • Cell Culture: Plate 3T3-L1 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the compound using the same concentration range as the biochemical assay for 24-72 hours.

    • Viability Assessment (WST-1 Assay): a. After incubation, add WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C. The reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. c. Measure the absorbance at 450 nm. A decrease in absorbance indicates reduced cell viability.

    • Functional Assessment (Biomarker Modulation): a. In a parallel plate, treat cells as described above. b. After treatment, lyse the cells and collect the intracellular contents. c. Quantify the levels of the NNMT reaction product, 1-MNA, using LC-MS/MS. A significant decrease in 1-MNA levels confirms target engagement within a cellular context.[1]

    • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) from the viability data and the EC50 (50% effective concentration) from the biomarker data.

ParameterDescriptionTypical Value for a Good CandidateSource
IC50 Concentration for 50% inhibition of a purified enzyme.< 1 µM[3]
EC50 Concentration for 50% of maximal effect in a cell-based assay.< 5 µM[1]
CC50 Concentration for 50% reduction in cell viability.> 20 µM[1]
Selectivity Index Ratio of CC50 to EC50. A higher value indicates a wider therapeutic window.> 10-

Part II: The In Vivo Reality: Systemic Exposure, Efficacy, and Safety

In vivo studies are designed to understand how a compound behaves within a whole, living organism. This phase is indispensable for evaluating the interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[7]

Key In Vivo Experimental Workflows

The transition from in vitro success requires a systematic evaluation of the compound's ADME profile, followed by testing in a disease-relevant animal model.

G cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Efficacy & Safety cluster_2 Decision Point PK_Study Rodent PK Study (IV vs. PO Dosing) Bioavailability Calculate Bioavailability (F%) PK_Study->Bioavailability Determines systemic exposure Efficacy_Model Disease Model Study (e.g., DIO or Xenograft) Bioavailability->Efficacy_Model Informs dose selection Tox_Study Preliminary Toxicology (e.g., Serum Chemistry) Efficacy_Model->Tox_Study Concurrent or subsequent Lead_Optimization Proceed to Lead Optimization or Further Preclinical Work Efficacy_Model->Lead_Optimization Efficacy demonstrated? Tox_Study->Lead_Optimization Acceptable safety profile?

Caption: General workflow for in vivo compound evaluation.

Protocol 3: Pharmacokinetic (PK) Profiling in Rodents
  • Causality: This study is the gateway to in vivo efficacy testing. A compound with excellent in vitro potency is useless if it is not absorbed into the bloodstream, is cleared too rapidly, or is immediately metabolized. This protocol determines key parameters like bioavailability and half-life.[7][8]

  • Methodology:

    • Animal Model: Use healthy male Sprague-Dawley rats or C57BL/6 mice.

    • Dosing: a. Intravenous (IV) Group (n=3): Administer the compound (e.g., 2 mg/kg) via tail vein injection. This route ensures 100% bioavailability and serves as the reference. b. Oral (PO) Group (n=3): Administer the compound (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing: Process blood to plasma and store at -80°C.

    • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Protocol 4: Efficacy Study in a Disease-Relevant Model
  • Causality: This is the ultimate test of the compound's therapeutic hypothesis. The choice of model is critical and must reflect the intended clinical application. For an NNMT inhibitor like 5-amino-1MQ, a diet-induced obesity (DIO) model is appropriate.[1] For an anti-cancer agent, a tumor xenograft model would be used.[9]

  • Methodology (DIO Mouse Model Example):

    • Model Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks until they become obese and insulin-resistant.

    • Group Allocation: Randomize mice into a vehicle control group and a treatment group (e.g., 20 mg/kg of the compound, dosed subcutaneously or orally, based on PK data).[1]

    • Treatment Period: Administer the compound daily or multiple times a day for a period of 2-4 weeks.

    • Endpoint Monitoring: a. Primary Endpoint: Measure body weight daily or every other day. b. Secondary Endpoints: At the end of the study, measure fat mass (e.g., using EchoMRI), collect blood for metabolic markers (glucose, insulin, lipids), and harvest tissues (liver, adipose) for further analysis.

    • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control.

ParameterDescriptionTypical Value for a Good CandidateSource
Cmax Maximum observed plasma concentration.Should exceed the in vitro EC50 by several fold.[10]
T1/2 (Half-life) Time required for the plasma concentration to decrease by half.2-12 hours (for once or twice-daily dosing).[10]
F% (Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.> 30%[7]
Efficacy Endpoint The measure of therapeutic effect in the disease model.Statistically significant improvement vs. vehicle control (e.g., p < 0.05).[1][9]

Part III: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use in vitro data to predict in vivo outcomes. A strong IVIVC allows for more efficient drug development, enabling researchers to set meaningful quality control specifications and potentially obtain biowaivers for minor formulation changes post-approval.[6][11]

  • Potency vs. Efficacy: The 5-amino-1MQ studies provide an excellent example of a positive correlation. The compound showed high cell permeability and potent inhibition of NNMT in adipocytes (in vitro), which translated directly to weight loss and reduced adipose tissue mass in obese mice (in vivo).[1] The in vitro data provided a strong mechanistic rationale for the observed in vivo effect.

  • When Correlation Fails: Conversely, a compound might have a sub-nanomolar IC50 in vitro but show no activity in vivo. Common reasons include:

    • Poor Pharmacokinetics: The compound is not absorbed orally (low F%) or is cleared from the body too quickly (short T1/2).

    • High Plasma Protein Binding: The compound binds extensively to proteins like albumin in the blood, reducing the free concentration available to interact with the target tissue.

    • Rapid Metabolism: The liver rapidly metabolizes the compound into inactive forms. In vitro assays using liver microsomes can help predict this liability early on.

G cluster_0 In Vitro Data cluster_1 Pharmacokinetic Model cluster_2 In Vivo Outcome InVitro_Potency Potency (IC50) Permeability Metabolic Stability PK_Model ADME Properties (Cmax, T1/2, F%) InVitro_Potency->PK_Model Predicts InVivo_Efficacy Efficacy & Safety in Disease Model InVitro_Potency->InVivo_Efficacy Correlates (IVIVC) PK_Model->InVivo_Efficacy Determines

Caption: The relationship between in vitro data, PK, and in vivo efficacy.

Conclusion

The development of novel therapeutics based on the 5-Amino-4-methoxynicotinonitrile scaffold requires a disciplined, iterative approach that logically progresses from simple in vitro systems to complex in vivo models. In vitro studies provide the essential mechanistic foundation and initial safety profile, while in vivo experiments test the hypothesis in a physiologically relevant context. By focusing on the causality behind each experimental choice and striving to build a robust IVIVC, researchers can significantly increase the probability of translational success, efficiently identifying compounds with the highest potential to become effective medicines.

References

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 135, 78-93. [Link]

  • Gunn, R. K., et al. (2013). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Journal of Cancer Therapy, 4(8), 1335-1343. [Link]

  • Merck. (2023, October 5). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Merck Website. [Link]

  • Cardot, J. M. (n.d.). In vitro in vivo correlations: an update. SlideShare. [Link]

  • Patel, H. R., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. [Link]

  • Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services. Sygnature Discovery Website. [Link]

  • Various Authors. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. [Link]

  • Shaker, R. M., et al. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular Diversity, 20(1), 153-183. [Link]

  • Lu, Y., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 13(4), 620-629. [Link]

  • Pharma Lesson. (2025, August 16). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson Website. [Link]

  • Absorption Systems. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Absorption Systems Website. [Link]

  • Element Sarms. (n.d.). Buy 5-Amino-1MQ Compound for Research Use | Wholesale Prices. Element Sarms Website. [Link]

  • Wang, W., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Pharmaron. (n.d.). Discovery in vivo PK Services. Pharmaron Website. [Link]

  • Cardot, J. M., & Davit, B. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate. [Link]

  • Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 108-126. [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-4-methoxynicotinonitrile proper disposal procedures

5-Amino-4-methoxynicotinonitrile Proper Disposal Procedures Part 1: Core Directive & Executive Summary Identity Confirmation: Before proceeding, verify the chemical identity. This guide addresses 5-Amino-4-methoxynicotin...

Author: BenchChem Technical Support Team. Date: February 2026

5-Amino-4-methoxynicotinonitrile Proper Disposal Procedures

Part 1: Core Directive & Executive Summary

Identity Confirmation: Before proceeding, verify the chemical identity. This guide addresses 5-Amino-4-methoxynicotinonitrile , a substituted pyridine derivative often used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis).

  • Chemical Structure: Pyridine ring substituted with a nitrile group (-CN) at position 3, a methoxy group (-OCH3) at position 4, and an amino group (-NH2) at position 5.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Estimated MW: 149.15 g/mol

  • Hazard Class (Derived): Acute Toxicant (Oral/Dermal/Inhalation), Irritant, Potential Cyanide Donor (under extreme conditions).

Executive Disposal Strategy: The only acceptable disposal method for 5-Amino-4-methoxynicotinonitrile is High-Temperature Incineration via a licensed hazardous waste facility.

  • Do NOT dispose of down the drain (aquatic toxicity risk).

  • Do NOT bleach-treat (risk of forming chloramines or incomplete degradation).

  • Do NOT mix with acids (risk of hydrolyzing the nitrile group to release hydrogen cyanide).

Part 2: Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must characterize the waste stream to prevent dangerous incompatibilities during storage and transport.[1]

Chemical Compatibility Matrix
Incompatible ClassRisk FactorAction
Strong Acids (HCl, H₂SO₄)High: Hydrolysis of the nitrile (-CN) group can release Hydrogen Cyanide (HCN) gas.STRICT SEGREGATION. Never store in the same secondary container as acids.
Oxidizers (Peroxides, Nitrates)Moderate: The amino (-NH₂) and methoxy (-OCH₃) groups are electron-rich, creating a fire/explosion hazard.Store separately.
Hypochlorites (Bleach)Moderate: Reaction with the primary amine can form unstable chloramines.Do not use bleach for surface decontamination; use surfactant/water.
Waste Characterization (RCRA Context)

While 5-Amino-4-methoxynicotinonitrile is not explicitly listed on the EPA P-list or U-list, it must be managed as a Hazardous Waste due to its chemical characteristics.

  • Waste Codes (Likely Applicable):

    • D003 (Reactivity): Potential cyanide generation if acidified.

    • D038 (Pyridine): If the compound degrades to release free pyridine (TCLP limit 5.0 mg/L).

  • Generator Status: Treat as "Non-specific Organic Hazardous Waste" requiring destructive incineration.

Part 3: Step-by-Step Disposal Workflow

Solid Waste (Pure Substance or Spilled Powder)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "5-Amino-4-methoxynicotinonitrile" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Transfer: Transfer the solid using a disposable spatula.

    • Note: Dispose of the spatula and any weighing boats into the same container to minimize cross-contamination.

  • Sealing: Screw the cap on tightly. Parafilm is not a secondary seal; use electrical tape if long-term storage (more than 1 week) is expected before pickup.

Liquid Waste (Mother Liquors/Solvents)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DMF):

  • Segregation: Ensure the solvent stream is compatible.

    • Allowed: Non-halogenated organics (Methanol, Ethanol, Acetone) or Halogenated organics (DCM, Chloroform).

    • Prohibited: Aqueous Acidic streams.

  • Concentration Limit: If the concentration is >5%, consider precipitating the solid or handling it as a separate "High Hazard" liquid stream to avoid surcharges.

  • Container: Standard solvent waste carboy (HDPE or Steel, depending on solvent).

Decision Logic Diagram

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Solution State->Liquid SolidAction Pack in HDPE Jar Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incinerate Ship for Incineration SolidAction->Incinerate OrgSolv Organic Solvent (DMSO, MeOH) SolventCheck->OrgSolv AqAcid Aqueous Acid SolventCheck->AqAcid OrgSolv->Incinerate Neutralize DO NOT MIX Segregate Immediately AqAcid->Neutralize

Caption: Logical flow for segregating and packaging 5-Amino-4-methoxynicotinonitrile waste.

Part 4: Emergency Procedures (Spill Response)

Scenario: You have spilled 500mg of powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill gently with paper towels dampened with water (not bleach). This prevents dust generation.[3][4]

  • Cleanup:

    • Wipe up the material from the outside in.[3]

    • Place all used paper towels and gloves into a hazardous waste bag or wide-mouth jar.

  • Decontamination:

    • Wash the surface with a soap/water solution.[2][5][6]

    • Rinse with water.[2][3][5][6]

    • Verification: A UV lamp (365nm) can sometimes detect pyridine residues (fluorescence), though not guaranteed for this specific derivative.

Part 5: Scientific Rationale (The "Why")

Why Incineration? Nitriles are robust. Biological wastewater treatment plants often struggle to degrade substituted pyridines, leading to "pass-through" toxicity in aquatic environments [1]. High-temperature incineration (>1000°C) ensures the complete oxidation of the pyridine ring and the conversion of the nitrile nitrogen into N₂ or NOx (captured by scrubbers), preventing environmental release.

Why Avoid Acids? The nitrile moiety (-C≡N) is generally stable, but in the presence of strong acids and moisture, it can undergo hydrolysis. While the intermediate amide is stable, the risk of liberating trace HCN exists if the conditions are uncontrolled [2].

References

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F-List). Available at: [Link]

  • PubChem. Compound Summary: Nicotinonitrile Derivatives. (General reactivity data). Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-4-methoxynicotinonitrile

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 5-Amino-4-methoxynicotinonitrile. The information herein is synthesized from estab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 5-Amino-4-methoxynicotinonitrile. The information herein is synthesized from established safety principles for handling potent chemical compounds, specifically drawing from data on analogous aminopyridine and nitrile-containing molecules. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "How"

5-Amino-4-methoxynicotinonitrile is a substituted aminopyridine containing a nitrile functional group. This unique structure presents a dual-hazard profile that dictates our safety strategy. While specific toxicological data for this compound is not widely published, a conservative approach based on its constituent functional groups is scientifically prudent.

  • Aminopyridine Toxicity: Aminopyridines as a class are known for their potential neurotoxicity and are readily absorbed through the skin.[1] Accidental exposure can lead to symptoms like dizziness, headache, and in severe cases, respiratory distress.[1] Therefore, preventing dermal contact and inhalation is paramount.

  • Nitrile Group Hazard: The nitrile (-C≡N) group is a primary concern. Many organic nitriles are toxic and can cause skin and eye irritation.[2][3] A significant, and potentially life-threatening, hazard is the potential for these compounds to release highly toxic hydrogen cyanide (HCN) gas, especially when exposed to acids or during thermal decomposition in a fire.[3][4]

  • Solid Form Hazard: As a solid or powder, this compound poses an inhalation risk.[5] Fine dust can be easily aerosolized during handling, leading to respiratory tract irritation and systemic absorption.[5][6]

This assessment logically concludes that the primary routes of exposure to be controlled are inhalation, dermal contact, and eye contact .

Comprehensive Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[4] All handling of 5-Amino-4-methoxynicotinonitrile should occur within a fume hood to minimize inhalation exposure.[1][4] The following PPE is mandatory and serves as the final barrier between you and the chemical.

PPE Summary Table
Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Transferring Solid Double Nitrile GlovesChemical Safety Goggles & Face ShieldN95 Respirator (if outside fume hood)Fully-buttoned Lab Coat with Cuffs
Preparing Solutions Double Nitrile GlovesChemical Safety GogglesNot required inside fume hoodFully-buttoned Lab Coat with Cuffs
Spill Cleanup (Small) Double Nitrile GlovesChemical Safety Goggles & Face ShieldN95 RespiratorFully-buttoned Lab Coat with Cuffs
Waste Disposal Double Nitrile GlovesChemical Safety GogglesNot requiredFully-buttoned Lab Coat with Cuffs
Detailed PPE Specifications
  • Hand Protection:

    • Gloves: Wear two pairs of powder-free nitrile gloves.[7][8] The outer glove should have a long cuff that extends over the sleeve of the lab coat.[8] PVC gloves are not recommended as they offer poor protection against many chemicals.[8]

    • Causality: Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection. Nitrile is selected for its broad chemical resistance. The "powder-free" specification prevents the powder from aerosolizing and carrying hazardous compounds into the work area.[8]

    • Protocol: Change the outer glove immediately if you suspect contamination. At a minimum, change gloves every 30-60 minutes during extended procedures.[8]

  • Eye and Face Protection:

    • Goggles: Chemical safety goggles that provide a full seal around the eyes are mandatory at all times.[2][9] Standard safety glasses with side shields do not offer adequate protection from splashes or airborne powder.[8]

    • Face Shield: A full-face shield must be worn over safety goggles whenever handling the solid compound outside of a contained system (e.g., weighing) or when there is a significant splash risk.[8]

    • Causality: This dual-layer protection is essential. Goggles protect the eyes from direct splashes and fine particulates, while the face shield protects the entire face from splashes during solution preparation or spill cleanup.[8]

  • Respiratory Protection:

    • Engineering Controls First: A properly functioning chemical fume hood is the primary method of respiratory protection.[4]

    • When a Respirator is Needed: If for any reason, weighing or handling of the powder must occur outside of a fume hood (a practice that should be strictly avoided), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particulates.[8] A standard surgical mask offers no protection.[8]

  • Body Protection:

    • Lab Coat: A clean, fully buttoned lab coat with tight-fitting cuffs is required.[7] This prevents the compound from settling on personal clothing.

    • Causality: The lab coat acts as a removable barrier. In case of a spill, the contaminated coat can be removed quickly to minimize skin contact.[2] Contaminated lab coats should be professionally laundered and not taken home.

Step-by-Step Safe Handling Workflow

This protocol ensures that safety is integrated into every step of the experimental process.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Cover the work surface within the fume hood with absorbent, plastic-backed bench paper.[10]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated, labeled hazardous waste container inside the fume hood.[4]

    • Don all required PPE as outlined in the table above.

  • Handling the Solid Compound:

    • Perform all weighing and transfers of the solid 5-Amino-4-methoxynicotinonitrile within the fume hood.

    • Use a spatula to carefully transfer the powder, minimizing any actions that could create dust. Avoid pouring the powder directly from the bottle.

    • If a significant amount of dust is generated, pause and allow the fume hood to clear the air before proceeding.

  • Cleanup and Decontamination:

    • After handling the solid, carefully wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or towel, ensuring not to generate dust. Dispose of these wipes in the designated solid hazardous waste container.[4]

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • With the inner gloves still on, proceed with the experiment or final cleanup.

Operational and Disposal Plans

A comprehensive plan for emergencies and waste disposal is not optional; it is a core component of safe laboratory practice.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[5][11] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3][9]

Disposal Plan

All materials contaminated with 5-Amino-4-methoxynicotinonitrile must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solids (gloves, weigh boats, contaminated paper) and liquids (unused solutions, solvent rinses).[4][10]

  • Cyanide Waste Precaution: Due to the nitrile group, this waste stream should be managed as potential cyanide waste.[4] This means it must NEVER be mixed with acidic waste, which could trigger the release of deadly hydrogen cyanide gas.[4]

  • Container Management: Keep waste containers closed except when adding waste.[4] Store them in a designated secondary containment bin within a satellite accumulation area or fume hood.

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling 5-Amino-4-methoxynicotinonitrile.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_end 4. Final Steps prep_start Start: Verify Fume Hood & Assemble Materials don_ppe Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep_start->don_ppe weigh_solid Weigh & Transfer Solid (Minimize Dust) don_ppe->weigh_solid Proceed to Handling prep_solution Prepare Solution weigh_solid->prep_solution decon Decontaminate Surfaces & Equipment prep_solution->decon Experiment Complete dispose_outer Dispose Outer Gloves in Hazardous Waste decon->dispose_outer segregate_waste Segregate Solid & Liquid Hazardous Waste dispose_outer->segregate_waste remove_ppe Remove Remaining PPE segregate_waste->remove_ppe Cleanup Complete wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 5-Amino-4-methoxynicotinonitrile.

References

  • S D Fine-Chem Limited. 4-aminopyridine Safety Data Sheet. [Link]

  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Suvchem Laboratory Chemicals. 3-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data Sheet. [Link]

  • Alfa Aesar. 3-Aminocrotononitrile Safety Data Sheet. [Link]

  • Alkali Metals. 2-AMINO PYRIDINE MSDS. [Link]

  • Real Peptides. How to take 5 Amino 1MQ. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemical Emergency Medical Guidelines. Aminonitrile B Information and recommendations for paramedics and doctors at the site. [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

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